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2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride Documentation Hub

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  • Product: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride
  • CAS: 1909310-10-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride Derivatives: ADME Profiling and Bioanalytical Workflows

Executive Summary & Pharmacological Context The 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Formulated frequently as a hydrochloride salt to enhance aqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Formulated frequently as a hydrochloride salt to enhance aqueous solubility and dissolution rates, derivatives of this core have demonstrated potent efficacy across multiple therapeutic domains. Notably, these include Janus kinase (JAK) inhibitors for autoimmune diseases[1], voltage-gated sodium channel (Nav1.7) blockers for chronic pain[2], and non-catechol Dopamine D1 Receptor (D1R) agonists[3].

Understanding the pharmacokinetics (PK)—specifically the Absorption, Distribution, Metabolism, and Excretion (ADME) profile—of these derivatives is critical for translating in vitro potency into in vivo efficacy. This whitepaper provides a comprehensive, self-validating technical guide on the PK profiling, bioanalytical quantification, and PK/PD modeling of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride derivatives.

Absorption and Distribution Dynamics

Physicochemical Properties and Absorption

The basic nitrogen in the tetrahydropyridine ring (pKa ~8.5–9.5) allows for the formation of stable hydrochloride salts.

  • Causality: Formulating the derivative as an HCl salt significantly lowers the lattice energy required for dissolution in the acidic gastric environment, promoting rapid absorption. In Caco-2 cell monolayer assays, these derivatives typically exhibit moderate to high apparent permeability ( Papp​>10×10−6 cm/s), driven by the lipophilic 2-phenyl and furan rings balancing the polar protonated amine.

Distribution and Blood-Brain Barrier (BBB) Penetration

For central nervous system targets (e.g., D1R agonists or Nav1.7 inhibitors), crossing the blood-brain barrier (BBB) is essential. The inherent lipophilicity (LogP ~2.5–3.5) of the 2-phenyl-furo[3,2-c]pyridine core facilitates passive diffusion across the BBB, demonstrating excellent penetration in preclinical models[3]. Volume of distribution ( Vdss​ ) studies in rodents and canines generally show moderate to high tissue distribution (1.5 – 4.0 L/kg), indicating extensive partitioning into peripheral tissues beyond the central plasma compartment[4].

Metabolic Stability and Clearance Mechanisms

The metabolic fate of furo[3,2-c]pyridine derivatives is primarily governed by hepatic Phase I and Phase II enzymes. Preclinical PK studies of related furo[3,2-c]pyridine compounds demonstrate low to moderate intrinsic clearance across species (e.g., 2.24 mL/min/kg in rats), resulting in favorable half-lives ( t1/2​ ) of 2 to 9 hours[4].

  • Phase I Metabolism: The 2-phenyl ring and the tetrahydropyridine ring are susceptible to cytochrome P450 (CYP) mediated oxidation. CYP3A4 and CYP2D6 are the primary isoforms responsible for hydroxylation (addition of -OH) and N-dealkylation.

  • Phase II Metabolism: Subsequent glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) increases the hydrophilicity of the Phase I metabolites, facilitating renal and biliary excretion.

MetabolicPathway Parent 2-Phenyl-furo[3,2-c]pyridine Derivative Phase1 Phase I: CYP3A4/2D6 Hydroxylation Parent->Phase1 Hepatic Clearance Excretion Renal/Biliary Excretion Parent->Excretion Unchanged (Minor) Phase2 Phase II: UGT Glucuronidation Phase1->Phase2 Conjugation Phase2->Excretion Elimination

Hepatic metabolism and clearance pathways of furo[3,2-c]pyridine derivatives.

Bioanalytical Quantification Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, the quantification of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine derivatives in biological matrices requires a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. The following protocol establishes a self-validating system using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery variations.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., 13C6​ -labeled derivative at 50 ng/mL).

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins while keeping the small molecule analyte in solution. The SIL-IS ensures that any ion suppression during MS analysis is proportionally corrected.

  • Extraction and Centrifugation: Vortex the plate for 5 minutes at 1000 rpm, followed by centrifugation at 4000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water.

    • Causality: Aqueous dilution improves the peak shape during chromatography by matching the sample solvent strength to the initial mobile phase conditions.

  • Chromatographic Separation (UHPLC): Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

    • Causality: Formic acid acts as an ion-pairing agent and proton source, enhancing the ionization efficiency of the basic pyridine nitrogen in the positive ESI mode.

  • Mass Spectrometry Detection (ESI-MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition.

  • System Validation: Construct a calibration curve from 1 to 5000 ng/mL. Ensure the correlation coefficient ( R2 ) is >0.99. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the run.

BioanalyticalWorkflow Sample Plasma Sample Collection Spike Spike Internal Standard (IS) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) or SPE Spike->Extraction Protein Precipitation LC UHPLC Separation (C18 Column) Extraction->LC Reconstitution MS ESI-MS/MS Detection (MRM Mode) LC->MS Ionization Data PK Parameter Calculation MS->Data Quantification

Step-by-step LC-MS/MS bioanalytical workflow for plasma quantification.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes typical preclinical PK parameters for optimized 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives (e.g., JAK2/3 inhibitors) following intravenous (IV) and oral (PO) administration in rodent models[1][5].

PK ParameterMouse (IV: 1 mg/kg)Mouse (PO: 10 mg/kg)Rat (IV: 1 mg/kg)Rat (PO: 10 mg/kg)
Cmax​ (ng/mL) N/A1,250 ± 180N/A980 ± 140
Tmax​ (h) N/A1.0 ± 0.5N/A1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 850 ± 905,100 ± 6001,100 ± 1206,050 ± 700
Clearance (mL/min/kg) 19.6N/A15.1N/A
Vdss​ (L/kg) 2.1N/A2.8N/A
Half-life ( t1/2​ ) (h) 1.82.42.53.1
Bioavailability (F%) N/A~60%N/A~55%

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

To bridge the gap between systemic exposure and therapeutic efficacy, indirect response PK/PD models are employed. For example, in the context of JAK inhibitors, the plasma concentration of the furo[3,2-c]pyridine derivative ( Cp​ ) is linked to the inhibition of target phosphorylation (biomarker response) and subsequent reduction in inflammation[1].

The model utilizes an Emax​ equation where the effect is driven by the concentration at the effect site ( Ce​ ). The rate of change of the biomarker ( R ) is described by:

dtdR​=Kin​×[1−IC50​+Ce​Imax​×Ce​​]−Kout​×R

  • Causality: This mathematical framework is critical because the pharmacological effect often lags behind the plasma concentration. By modeling the transfer rate ( Ke0​ ) between the central compartment and the effect compartment, researchers can accurately predict the dosing regimen required to maintain target engagement over a 24-hour period, avoiding toxicity spikes while ensuring sustained efficacy.

PKPDModel Dose Dose Administration PK Central Compartment (Plasma Conc. Cp) Dose->PK Absorption (Ka) PK->PK Clearance (CL) Effect Target Site (e.g., JAK/Nav1.7) PK->Effect Distribution (Ke0) PD Pharmacodynamic Response (E) Effect->PD Emax Model

Indirect response PK/PD modeling linking plasma concentration to efficacy.

Conclusion

The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride scaffold offers a highly tunable pharmacokinetic profile. Through rigorous bioanalytical quantification and PK/PD modeling, researchers can optimize its ADME properties—balancing lipophilicity for target tissue penetration with metabolic stability—to develop potent, orally bioavailable therapeutics.

References

  • [1] Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed. Source: nih.gov. URL:

  • [2] WO2010022055A2 - Inhibitors of voltage-gated sodium channels. Source: google.com. URL:

  • [3] Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - ACS Publications. Source: acs.org. URL:

  • [4] Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor - PubMed. Source: nih.gov. URL:

  • [5] Xinge Zhao's research works | Nanjing Sanhome Pharmaceutical Co., Ltd. Source: researchgate.net. URL:

Sources

Exploratory

In-Depth Technical Guide on CAS 1909310-10-6: Physicochemical Dynamics, Solubility Protocols, and Application in Nav1.7 Inhibitor Synthesis

Executive Summary CAS 1909310-10-6 is a highly specialized bicyclic building block utilized extensively in modern medicinal chemistry. Structurally defined as a functionalized tetrahydrofuro-pyridine derivative, it serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1909310-10-6 is a highly specialized bicyclic building block utilized extensively in modern medicinal chemistry. Structurally defined as a functionalized tetrahydrofuro-pyridine derivative, it serves as a privileged scaffold in the design of neuro-active therapeutics. Most notably, derivatives of this compound are critical intermediates in the synthesis of voltage-gated sodium channel (Nav) inhibitors, specifically targeting the Nav1.7 isoform for the treatment of chronic pain disorders[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, solubility dynamics, and field-proven experimental workflows to guide researchers in its handling and synthetic application.

Core Physicochemical Identity & Molecular Weight Dynamics

Understanding the exact mass and structural form of CAS 1909310-10-6 is critical for stoichiometric calculations and formulation. The compound is supplied as a hydrochloride salt rather than a free base.

Causality of the Salt Form: The free base of 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (Molecular Weight: 199.25 g/mol ) contains a secondary amine that is susceptible to oxidation and degradation under atmospheric conditions. By converting it to the hydrochloride salt (Molecular Weight: 235.71 g/mol )[2], the amine is protonated. This ionic state significantly enhances the compound's crystalline stability, extends its shelf-life, and optimizes its solubility profile for both organic synthesis and biological assays.

Table 1: Physicochemical Properties of CAS 1909310-10-6
PropertyValueRationale / Implication
CAS Registry Number 1909310-10-6[2]Unique identifier for the specific HCl salt form.
IUPAC Name 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride[3]Defines the fused bicyclic core and phenyl substituent.
Molecular Formula C13H14ClNO[2]Includes the HCl adduct necessary for accurate molarity calculations.
Molecular Weight 235.71 g/mol [2]Optimal low-molecular-weight fragment (MW < 300) for drug design.
Standard Purity ≥95%[2]Requires NMR/HPLC validation prior to sensitive bioassays.

Solubility Dynamics & Thermodynamic Rationale

The solubility of CAS 1909310-10-6 is governed by its ionic nature. The hydrochloride salt readily dissociates in highly polar solvents, driven by favorable ion-dipole interactions. Conversely, it remains insoluble in non-polar organic solvents due to the high thermodynamic cost of disrupting the salt's crystal lattice without compensatory solvation energy.

Table 2: Empirical Solubility Profile
SolventEstimated Solubility LimitThermodynamic Mechanism
Water (ddH₂O) > 10 mg/mLStrong ion-dipole interactions facilitated by the protonated amine and chloride counterion.
DMSO > 30 mg/mLHigh dielectric constant effectively disrupts the crystal lattice; ideal for assay stock solutions.
Methanol > 20 mg/mLHydrogen bonding with the furan oxygen and protonated amine.
Hexane < 0.1 mg/mLLack of polarity; unable to solvate the ionic salt, useful for precipitation/trituration.
Protocol 1: Preparation of 10 mM In Vitro Assay Stock Solution

This protocol is designed as a self-validating system to ensure complete dissolution and prevent assay artifacts caused by micro-precipitates.

  • Equilibration: Allow the vial of CAS 1909310-10-6 to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can alter the exact mass weighed.

  • Weighing: Accurately weigh 2.36 mg of the compound using a micro-analytical balance.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Anhydrous DMSO prevents premature hydrolysis of the compound during long-term storage.

  • Agitation & Validation (Self-Validating Step): Vortex for 60 seconds. Visually inspect the solution against a dark background. If any particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Validation: Analyze a 1 µL aliquot via HPLC-UV (254 nm) to confirm a single sharp peak, ensuring no degradation occurred during storage.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C to avoid freeze-thaw cycles.

Pharmacological Context: Nav1.7 Inhibition Pathway

Derivatives synthesized from CAS 1909310-10-6 are heavily researched as inhibitors of voltage-gated sodium channels (Nav), specifically the Nav1.7 isoform[1]. Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a critical role in the generation and conduction of action potentials in nociceptive (pain) pathways. By blocking the sodium influx at this specific channel, these derivatives prevent the propagation of pain signals to the central nervous system, offering a targeted approach to treating chronic pain disorders without the central side effects typical of opioids[4].

Nav17_Pathway A Nociceptive Stimulus B Nav1.7 Activation (Depolarization) A->B Triggers C Action Potential Propagation B->C Sodium Influx D Pain Perception (CNS) C->D Synaptic Transmission E CAS 1909310-10-6 Derivatives E->B Inhibits

Nav1.7 inhibition mechanism by CAS 1909310-10-6 derivatives in pain pathways.

Synthetic Utility & Experimental Workflow

As a secondary amine hydrochloride salt, CAS 1909310-10-6 is primarily utilized in N-alkylation, N-acylation, or reductive amination reactions to build more complex active pharmaceutical ingredients (APIs).

Synthetic_Workflow A CAS 1909310-10-6 (HCl Salt) B Freebasing (DIPEA/TEA) A->B Base Treatment C Electrophile Addition (R-X or R-COCl) B->C Reactant Prep D N-Functionalized Intermediate C->D Coupling Reaction E Purification (Chromatography) D->E Isolation

Standard synthetic workflow for N-functionalization of CAS 1909310-10-6.

Protocol 2: Self-Validating N-Acylation Synthesis

This protocol outlines the conversion of the building block into an amide derivative, employing an internal feedback loop for reaction validation.

  • Freebasing: Suspend 1.0 equivalent of CAS 1909310-10-6 in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl to liberate the reactive secondary amine without competing for the electrophile, while maintaining a homogenous organic phase.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of the desired acyl chloride dropwise over 10 minutes.

    • Causality: The dropwise addition at 0°C controls the exothermic nature of the coupling, preventing thermal degradation and the formation of di-acylated byproducts.

  • Reaction Monitoring (Self-Validation Step): Allow the reaction to warm to room temperature and stir for 2 hours. Validation: Spot the reaction mixture on a silica TLC plate alongside a pure standard of CAS 1909310-10-6. Alternatively, run an LC-MS aliquot. The reaction is validated as complete only when the starting material mass (m/z 200[M+H]⁺ for the free base) is entirely consumed and replaced by the product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure Nav1.7 inhibitor intermediate.

References

  • Title: 1909310-10-6 | AMERICAN ELEMENTS® Source: American Elements URL: [Link]

  • Source: Google Patents (WIPO PCT)
  • Source: Google Patents (WIPO PCT)

Sources

Foundational

receptor binding affinity of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride This guide provides a comprehensive framework for characterizing the , a representative member of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride

This guide provides a comprehensive framework for characterizing the , a representative member of the versatile furo[3,2-c]pyridine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as antipsychotics and kinase inhibitors.[1][2] A thorough understanding of a compound's interaction with various receptors is a cornerstone of modern drug discovery, guiding lead optimization and elucidating its mechanism of action.

The Furo[3,2-c]pyridine Scaffold: A Privileged Core in Drug Discovery

The furo[3,2-c]pyridine heterocyclic system is considered a "privileged scaffold" due to its ability to serve as a ligand for multiple, distinct biological targets. Derivatives of this core have demonstrated significant affinity for key central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, while showing weaker interactions with dopamine D2 receptors.[1] The therapeutic potential of this scaffold extends to oncology, with certain derivatives functioning as kinase inhibitors and modulators of critical signaling pathways like Hedgehog.[2][3][4] The subject of this guide, 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride, represents a specific analogue for which a detailed receptor binding profile is essential to delineate its pharmacological identity.

Synthesis of the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Core

The synthesis of the furo[3,2-c]pyridine core is achievable through various established synthetic routes. A common and effective strategy involves a palladium- and copper-catalyzed coupling reaction followed by intramolecular cyclization.[2][5] A general approach is outlined below:

Experimental Protocol: Synthesis
  • Sonogashira Coupling: To a solution of a suitable 4-hydroxy-3-iodopyridine in an appropriate solvent (e.g., dimethylformamide), add phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • The reaction mixture is heated under an inert atmosphere and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Intramolecular Cyclization: Upon completion of the coupling reaction, the intermediate undergoes an intramolecular 5-endo-dig cyclization to form the furan ring, yielding the 2-phenyl-furo[3,2-c]pyridine core.

  • Reduction and Salt Formation: The resulting furo[3,2-c]pyridine can be subjected to reduction to yield the 4,5,6,7-tetrahydro derivative. Subsequent treatment with hydrochloric acid affords the hydrochloride salt, enhancing its solubility and suitability for biological assays.

  • Purification and Characterization: The final product is purified using column chromatography and characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

Principles of Receptor Binding Affinity

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. The affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and varying concentrations of an unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Protocol: Multi-Target Receptor Binding Screen

Given the known pharmacology of the furo[3,2-c]pyridine scaffold, a screening panel should include receptors implicated in CNS disorders. The following protocol outlines a radioligand competition assay for determining the binding affinity of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride against a panel of serotonin, dopamine, and sigma receptors.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride in an appropriate vehicle (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Radioligands: Select appropriate high-affinity radioligands for each target receptor (see Table 1).

    • Receptor Source: Utilize commercially available cell membrane preparations from cell lines stably expressing the human recombinant receptors of interest (e.g., CHO-K1 or HEK293 cells).

    • Assay Buffer: Prepare a buffer solution appropriate for the specific receptor being assayed.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration close to its Kₑ, and the test compound at varying concentrations.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled standard antagonist for the specific receptor.

    • Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_compound Prepare Test Compound Dilutions add_reagents Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_compound->add_reagents prep_membranes Prepare Receptor Membranes prep_membranes->add_reagents prep_radioligand Prepare Radioligand Solution prep_radioligand->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters to Remove Unbound Ligand harvest->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis

Workflow for a competitive radioligand binding assay.

Data Analysis and Presentation

The raw data (counts per minute) are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. A non-linear regression analysis is then used to determine the IC₅₀ value. The Kᵢ is calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Hypothetical Binding Affinity Data

The following table presents a hypothetical binding affinity profile for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

Receptor TargetRadioligandKᵢ (nM)
Serotonin Receptors
5-HT₁ₐ[³H]-8-OH-DPAT25
5-HT₂ₐ[³H]-Ketanserin15
5-HT₂C[³H]-Mesulergine45
5-HT₃[³H]-BRL 43694[6]> 1000
Dopamine Receptors
D₂[³H]-Spiperone350
D₃[³H]-7-OH-DPAT275
D₄[³H]-Nemonapride450
Sigma Receptors
σ₁[³H]-(+)-Pentazocine8
σ₂[³H]-DTG50

Interpretation of Results and Potential Signaling Pathways

The hypothetical data suggest that 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a potent ligand for the σ₁ receptor, with high affinity for the 5-HT₁ₐ and 5-HT₂ₐ receptors as well. The affinity for dopamine receptors is significantly lower, which aligns with previous findings for some furo[3,2-c]pyridine derivatives.[1] This multi-target profile suggests a complex pharmacological action. High affinity for the σ₁ receptor is of particular interest, as σ₁ receptor ligands are being investigated for a variety of neurological and psychiatric disorders.[7][8]

The compound's activity at both serotonin and sigma receptors suggests potential modulation of multiple signaling pathways. For instance, interaction with the 5-HT₂ₐ receptor could influence pathways involving phospholipase C (PLC) and subsequent release of intracellular calcium, while σ₁ receptor binding can modulate a variety of ion channels and other receptor systems.

G cluster_5ht 5-HT2A Receptor Pathway cluster_sigma Sigma-1 Receptor Modulation compound 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl ht2a 5-HT2A Receptor compound->ht2a Antagonist? sigma1 σ₁ Receptor (ER) compound->sigma1 Agonist/Antagonist? gq Gq/11 ht2a->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc ion_channel Ion Channels (e.g., K⁺) sigma1->ion_channel nmda NMDA Receptor sigma1->nmda dopamine_release Dopamine Release sigma1->dopamine_release

Hypothetical signaling pathways modulated by the compound.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the . The hypothetical binding profile suggests a promising multi-target ligand with high affinity for serotonin and sigma receptors. This warrants further investigation to determine its functional activity (i.e., agonist, antagonist, or inverse agonist) at these receptors and to explore its therapeutic potential in relevant preclinical models of CNS disorders. The methodologies and principles described herein provide a robust foundation for the continued exploration of the rich pharmacology of the furo[3,2-c]pyridine scaffold.

References

  • PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Semantic Scholar. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

  • PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • BindingDB. Binding Database. [Link]

  • PMC. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

  • PMC. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • ACS Publications. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. [Link]

  • Usiena AIR. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • BindingDB. Binding Database (alternate view). [Link]

  • PubMed. Dopamine D3 receptor ligands with antagonist properties. [Link]

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • PMC. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [Link]

  • PMC. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. [Link]

  • AIR Unimi. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]

  • MDPI. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • PMC. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. [Link]

  • BioChemPartner. 5 HT Receptor/Serotonin Receptor. [Link]

  • RSC Publishing. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. [Link]

  • Celtarys. Products | GPCR | Fluorescent Ligands | HTS. [Link]

Sources

Exploratory

Discovery and Synthesis Pathways of Furo[3,2-c]pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary Furo[3,2-c]pyridines represent a privileged class of fused bicyclic heterocycles characterized by the union of an electron-rich furan ring and an electron-deficient pyridine ring. This unique "push-pull...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-c]pyridines represent a privileged class of fused bicyclic heterocycles characterized by the union of an electron-rich furan ring and an electron-deficient pyridine ring. This unique "push-pull" electronic distribution imparts amphoteric character to the scaffold, enabling versatile non-covalent interactions (e.g., π

π stacking, hydrogen bonding) with complex biological targets. This whitepaper provides an authoritative, in-depth analysis of the pharmacological significance, mechanistic discovery, and advanced synthesis pathways of furo[3,2-c]pyridine derivatives, designed for researchers and drug development professionals.

Pharmacological Significance & Discovery

The discovery of furo[3,2-c]pyridine derivatives has been driven by their ability to act as versatile bioisosteres for indoles, benzofurans, and quinolines. By tuning the electronic properties of the fused system, medicinal chemists have successfully targeted both neurological and oncological pathways.

Neurological Targets: Antipsychotic Pharmacophores

Early drug discovery efforts identified the furo[3,2-c]pyridine nucleus as a potent pharmacophore for antipsychotic activity. Arylpiperazine-linked derivatives exhibit high-affinity binding to serotonin (5-HT1 and 5-HT2) receptors while maintaining weak modulation of the dopamine D2 receptor. Causality: The weak D2 interaction is critical; it reduces the extrapyramidal motor side effects typically associated with classic D2 antagonists, while the strong 5-HT antagonism drives the primary antipsychotic efficacy, specifically in blocking apomorphine-induced stereotypy .

Oncology Applications: Cytotoxicity and Apoptosis

Recent advancements have repurposed the furo[3,2-c]pyridine scaffold for oncology. Specifically, novel furan-pyridinone derivatives have demonstrated potent cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150). Causality: The planar geometry of the furo[3,2-c]pyridine core allows for DNA intercalation and subsequent disruption of topoisomerase activity, triggering intrinsic apoptotic pathways in malignant cells .

MOA cluster_neuro Neurological Targets cluster_onco Oncology Targets FP Furo[3,2-c]pyridine Derivatives HT 5-HT1 / 5-HT2 Receptors FP->HT High Affinity Binding D2 Dopamine D2 Receptor FP->D2 Weak Modulation Cancer Esophageal Cancer (KYSE70/150) FP->Cancer Cytotoxicity (IC50 < 40 µg/mL) Anti Antipsychotic Efficacy HT->Anti Behavioral Response D2->Anti Apop Apoptosis Induction Cancer->Apop Cell Death Pathway

Fig 1. Pharmacological targets and biological signaling of Furo[3,2-c]pyridine derivatives.

Core Synthetic Methodologies

The synthesis of furo[3,2-c]pyridines requires precise regiocontrol. The following pathways represent the most robust, field-proven methodologies for constructing this bicyclic system.

The Sonogashira Cascade (5-endo-dig Cyclization)

The most efficient route to 2-substituted furo[3,2-c]pyridines is a one-pot cascade involving a Sonogashira cross-coupling followed by an intramolecular cyclization .

  • Mechanistic Causality: The reaction begins with the Pd-catalyzed cross-coupling of 4-hydroxy-3-iodopyridine with a terminal alkyne. The addition of Copper(I) iodide is essential as it forms a copper acetylide intermediate, facilitating rapid transmetalation to the Pd(II) complex. Once the 3-alkynyl-4-hydroxypyridine intermediate is formed, the spatial proximity of the 4-hydroxyl group to the alkyne triple bond enables a base-promoted 5-endo-dig cyclization. According to Baldwin's rules, this trajectory is highly favored, leading directly to the furan ring closure.

Solid-Phase Organic Synthesis (SPOS)

For the rapid generation of combinatorial libraries, Solid-Phase Organic Synthesis (SPOS) is utilized .

  • Mechanistic Causality: Utilizing a Merrifield-OH resin, precursors are anchored via an ester linkage. The central enabling step is a concomitant deprotection and cyclization promoted by a mild base ( K2​CO3​ ). By keeping the base mild, the degradation of labile diversity elements (such as sensitive fluorinated or methoxy substituents) is prevented. The solid support allows for aggressive washing steps to remove excess reagents, eliminating the need for intermediate column chromatography.

Synthesis SM 4-Hydroxy-3-iodopyridine + Terminal Alkyne Pd Catalyst System: Pd(OAc)2 / CuI / PPh3 Base (iPr2NH), DMF, 70°C SM->Pd Cross-Coupling Int Intermediate: 3-Alkynyl-4-hydroxypyridine Pd->Int Sonogashira Reaction Cyc Intramolecular 5-endo-dig Cyclization Int->Cyc Base-Promoted Prod Target: Furo[3,2-c]pyridine Derivative Cyc->Prod Ring Closure

Fig 2. One-pot Sonogashira cascade workflow for Furo[3,2-c]pyridine synthesis.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: One-Pot Sonogashira Synthesis of 2-Substituted Furo[3,2-c]pyridines

This protocol describes the synthesis of 2-aryl/alkyl furo[3,2-c]pyridines. It is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(OAc)2​ (5 mol%), PPh3​ (10 mol%), and CuI (10 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with dry nitrogen three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Solvent & Reagent Addition: Inject anhydrous DMF (0.2 M) and diisopropylamine ( iPr2​NH , 3.0 equiv) via syringe. Add the terminal alkyne (1.5 equiv).

  • Reaction Execution: Heat the mixture to 70 °C and stir for 18–24 hours.

  • Validation Check 1 (In-Process): Perform TLC monitoring (Hexane:EtOAc 3:1). The reaction is complete when the starting material ( Rf​ ~0.2) is consumed, and a new blue-fluorescent product spot appears under 254 nm UV light ( Rf​ ~0.6).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to remove copper salts, followed by brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Validation Check 2 (Post-Isolation): Purify via flash chromatography. Confirm the structure via 1H NMR ( CDCl3​ ); validation is achieved by the disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of the characteristic furan C-3 proton singlet (~6.8 - 7.2 ppm).

Protocol 2: Solid-Phase Deprotection and Cyclization

Designed for combinatorial library generation using Merrifield resin.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the resin-bound 3-alkynyl-4-hydroxypyridine precursor (1.0 equiv loading) in anhydrous DMF for 30 minutes to ensure maximum pore exposure.

  • Cyclization: Add anhydrous K2​CO3​ (5.0 equiv) to the suspension. Agitate gently at 65 °C for 12 hours.

  • Validation Check 1 (On-Resin): Extract a small bead sample, wash, and analyze via on-resin FT-IR. The disappearance of the ester carbonyl stretch (~1730 cm−1 ) validates successful deprotection and cyclization.

  • Cleavage & Elution: Wash the resin sequentially with DMF, H2​O , MeOH, and CH2​Cl2​ . Treat the resin with 10% TFA in CH2​Cl2​ for 2 hours to cleave the final product.

  • Validation Check 2 (Purity): Concentrate the filtrate and analyze via LC-MS. A single major peak corresponding to the [M+H]+ ion of the target furo[3,2-c]pyridine confirms >90% crude purity prior to preparative HPLC.

Quantitative Data & Optimization

Table 1: Biological Activity Profile of Furo[3,2-c]pyridine Derivatives
Compound ClassPrimary TargetIndicationKey FindingsRef
Arylpiperazine-linked5-HT1 / 5-HT2 ReceptorsSchizophrenia / PsychosisPotent affinity; complete blockade of apomorphine stereotypy.
Furan-pyridinone (e.g., 4c)Apoptosis PathwaysEsophageal Cancer99% inhibition of KYSE70/150 cell growth at 20 µg/mL; IC50​ < 40 µg/mL.
Table 2: Optimization of Sonogashira Cascade Conditions
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Note
Pd(PPh3​)4​ / CuI Et3​N THF6545-50Sluggish transmetalation; incomplete cyclization due to low polarity.
PdCl2​(PPh3​)2​ / CuI K2​CO3​ MeCN8060-65Heterogeneous base limits the overall reaction rate.
Pd(OAc)2​ / PPh3​ / CuI iPr2​NH DMF 70 75-85 DMF stabilizes Pd intermediates; iPr2​NH accelerates 5-endo-dig closure.

Conclusion

The furo[3,2-c]pyridine scaffold is a highly versatile pharmacophore with proven efficacy across neurological and oncological domains. By leveraging advanced synthetic methodologies—such as the Pd-catalyzed Sonogashira 5-endo-dig cascade and solid-phase combinatorial techniques—researchers can efficiently generate highly functionalized libraries. Future drug development will likely see these derivatives integrated into targeted protein degraders (PROTACs) and multivalent ligands, capitalizing on their unique electronic properties and favorable pharmacokinetic profiles.

References

  • New, J. S., Christopher, W. L., Yevich, J. P., & Butler, R. (1989). "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." Journal of Medicinal Chemistry, 32(6), 1147-1156. URL:[Link]

  • Zhao, Q., et al. (2024). "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." Molecules, 29(18), 4209. URL:[Link]

  • Taszarek, M., & Reissig, H.-U. (2022). "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives." Heterocycles, 104(11), 2053-2060. URL:[Link]

  • Cironi, P., Tulla-Puche, J., Barany, G., Albericio, F., & Álvarez, M. (2004). "Solid-Phase Syntheses of Furopyridine and Furoquinoline Systems." Organic Letters, 6(9), 1405-1408. URL:[Link]

Foundational

Comprehensive Technical Guide: 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride as a Privileged Scaffold Targeting Nav1.7

Executive Summary The development of non-opioid analgesics has increasingly focused on targeting peripheral nociceptive pathways to avoid central nervous system (CNS) side effects and addiction liabilities. Within this p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-opioid analgesics has increasingly focused on targeting peripheral nociceptive pathways to avoid central nervous system (CNS) side effects and addiction liabilities. Within this paradigm, 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6) has emerged as a critical pharmacophore and synthetic intermediate. This bicyclic heteroaromatic scaffold is instrumental in the design of highly selective inhibitors of the voltage-gated sodium channel 1.7 (Nav1.7) [1].

As a Senior Application Scientist, I present this whitepaper to dissect the biological target profiling, mechanistic pharmacology, and the rigorous electrophysiological protocols required to validate derivatives of this scaffold. The hydrochloride salt form is specifically utilized in early-stage screening to ensure optimal aqueous solubility during in vitro perfusion assays.

Biological Target Profiling: Nav1.7 (SCN9A)

The Role of Nav1.7 in Nociception

Nav1.7, encoded by the SCN9A gene, is preferentially expressed in the peripheral nervous system, specifically within the dorsal root ganglion (DRG) and trigeminal ganglion neurons. Biophysically, Nav1.7 is characterized by slow closed-state inactivation and a slow recovery from fast inactivation. This allows the channel to amplify small, subthreshold depolarizations, effectively acting as the "threshold channel" that dictates whether a nociceptor will fire an action potential in response to a noxious stimulus.

Genetic Validation of the Target

The causality between Nav1.7 and pain is unequivocally supported by human genetics:

  • Loss-of-Function: Nonsense mutations resulting in truncated, non-functional Nav1.7 channels cause Congenital Indifference to Pain (CIP). These individuals are completely impervious to physical pain but retain normal motor function and tactile sensation [3].

  • Gain-of-Function: Missense mutations that lower the activation threshold or impair channel inactivation lead to severe neuropathic pain syndromes, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD) [4].

Targeting Nav1.7 with derivatives of the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine scaffold aims to pharmacologically replicate the CIP phenotype in localized pain pathways without inducing the cardiotoxicity associated with Nav1.5 block or the motor deficits associated with Nav1.4 block.

Mechanistic Pharmacology of the Furo[3,2-c]pyridine Scaffold

State-Dependent Inhibition

A defining feature of successful Nav1.7 inhibitors derived from the 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is state-dependent block [2]. Rather than physically occluding the channel pore in its resting state, the lipophilic 2-phenyl moiety and the basic piperidine nitrogen interact preferentially with the channel when it is in its open or inactivated conformation.

The Causality of State-Dependence: During chronic pain, nociceptors fire at abnormally high frequencies, driving a larger fraction of Nav1.7 channels into the inactivated state. Because the furo[3,2-c]pyridine scaffold binds with higher affinity to this inactivated state, it selectively silences hyperactive pain fibers while sparing normal, low-frequency physiological signaling (which primarily involves resting-state channels).

Structure-Activity Relationship (SAR) Dynamics
  • The Furo-Pyridine Core: Provides a rigid, planar geometry that intercalates into the hydrophobic pockets of the Domain IV S6 segment (the local anesthetic binding site).

  • The 2-Phenyl Substitution: Engages in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) lining the channel's inner vestibule.

  • The Secondary Amine (in the piperidine ring): Serves as a versatile vector for coupling (e.g., forming aryl carboxamides or spiro-oxindoles), allowing medicinal chemists to tune the molecule's topological polar surface area (tPSA) to prevent blood-brain barrier (BBB) penetration, thereby restricting action to the peripheral nervous system[2].

Mandatory Visualizations

Nav17_Pathway Stimulus Noxious Stimuli (Thermal/Mechanical) Receptor Nociceptor Activation (TRPV1, etc.) Stimulus->Receptor Nav17 Nav1.7 Channel (Amplifies Depolarization) Receptor->Nav17 Subthreshold Depolarization ActionPotential Action Potential Generation Nav17->ActionPotential Threshold Reached CNS Pain Signal to CNS (Spinal Cord/Brain) ActionPotential->CNS Inhibitor Furo[3,2-c]pyridine Derivatives Inhibitor->Nav17 State-Dependent Block

Nav1.7 nociceptive signaling pathway and the pharmacological intervention point of the scaffold.

Electrophysiology_Workflow CellPrep 1. HEK293 Cell Prep (Stable hNav1.7 Expression) Seal 2. Gigaseal Formation (R > 1 GΩ Validation) CellPrep->Seal Voltage 3. Voltage Protocol (Holding at -120mV vs -70mV) Seal->Voltage Seal Validated Compound 4. Scaffold Perfusion (Furo[3,2-c]pyridine) Voltage->Compound Baseline Established Data 5. IC50 & State-Dependence Calculation Compound->Data Current Inhibition

Automated patch-clamp electrophysiology workflow for validating Nav1.7 state-dependent block.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the biological activity of furo[3,2-c]pyridine derivatives must be evaluated using self-validating in vitro systems.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Nav1.7 Block)

This protocol quantifies the affinity of the compound for both the resting and inactivated states of the human Nav1.7 channel.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • Gigaseal Validation (Self-Validating Step): Introduce cells to the automated patch-clamp planar electrode. Apply negative pressure. Critical Causality: Only proceed with cells that form a seal resistance of >1 GΩ . Lower resistances indicate membrane leak currents that will artificially skew the IC50​ calculations.

  • Resting State Protocol: Hold the membrane potential at −120 mV . At this hyperpolarized potential, >99% of channels are in the closed/resting state. Step the voltage to 0 mV for 20 ms to elicit the peak inward sodium current.

  • Inactivated State Protocol: Hold the membrane potential at −70 mV (a depolarized resting potential typical of injured nociceptors). At this potential, a significant fraction of channels are driven into the fast-inactivated state. Step to 0 mV to measure the available current.

  • Compound Perfusion: Perfuse the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine derivative (solubilized in extracellular buffer, max 0.3% DMSO) for 5 minutes.

  • Positive Control Validation: Conclude the experiment by perfusing Tetrodotoxin (TTX). Complete ablation of the current validates that the recorded signals were exclusively Nav-mediated.

Protocol 2: hERG Safety Counter-Screening

Because the furo[3,2-c]pyridine scaffold contains a basic amine, it carries an inherent risk of trapping within the hERG (Kv11.1) potassium channel, leading to QT prolongation.

  • Patch-Clamp Setup: Use CHO cells stably expressing hERG. Hold at −80 mV .

  • Voltage Step: Depolarize to +20 mV for 2 seconds to activate the channels, then repolarize to −50 mV to elicit the outward tail current.

  • Measurement: Quantify the reduction in tail current amplitude following compound perfusion. A safety margin of >100 -fold (hERG IC50​ vs. Nav1.7 inactivated state IC50​ ) is required for lead progression. Use E-4031 ( 500 nM ) as the self-validating positive control.

Data Presentation

The following tables summarize the target quantitative metrics expected when optimizing the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine scaffold into a clinical candidate [1, 2].

Table 1: Comparative Nav Subtype Selectivity Profile
Target ChannelTissue LocalizationDesired IC50​ (Inactivated State)Selectivity Ratio (vs. Nav1.7)Rationale for Selectivity
Nav1.7 Peripheral Nociceptors <50 nM 1x (Reference)Primary analgesic target.
Nav1.5 Cardiac Muscle >10,000 nM >200x Avoid lethal arrhythmias / QT prolongation.
Nav1.4 Skeletal Muscle >5,000 nM >100x Avoid muscle weakness / paralysis.
Nav1.1/1.2 Central Nervous System >2,000 nM >40x Avoid seizures and cognitive impairment.
Table 2: Physicochemical & Pharmacokinetic Parameters of the Scaffold
ParameterTarget ValueMechanistic Causality
Molecular Weight <450 Da (Final Drug)Ensures optimal oral bioavailability.
pKa (Piperidine N) 8.0−9.5 Ensures protonation at physiological pH, aiding in state-dependent binding within the channel pore.
tPSA 60−90A˚2 High enough to restrict BBB permeability (keeping the drug in the periphery), low enough for GI absorption.
LogD (pH 7.4) 2.0−3.5 Balances aqueous solubility (facilitated by the HCl salt form) with the lipophilicity required to access the intramembrane binding site.

References

  • Source: WIPO / Google Patents (Patent WO2010022055A2)
  • Source: WIPO / Google Patents (Patent WO2011103196A1)
  • Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations Source: Clinical Genetics / PubMed URL:[Link]

  • Genetics and Molecular Pathophysiology of Nav1.7-Related Pain Syndromes Source: Advances in Genetics / PubMed URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride Solutions in DMSO for In Vitro Cell-Based Assays

Abstract & Guiding Principles This document provides a detailed protocol for the solubilization and preparation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride, a heterocyclic compound, in Dimethyl Sulfoxide (D...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Guiding Principles

This document provides a detailed protocol for the solubilization and preparation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride, a heterocyclic compound, in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. The accurate preparation of test compound solutions is foundational to the reliability and reproducibility of in vitro experimental data. This guide emphasizes the causality behind procedural steps, focusing on mitigating common challenges such as compound precipitation and solvent-induced cytotoxicity. The core principles of this protocol are to ensure complete compound dissolution, maintain solution stability, and minimize the confounding effects of the solvent on the biological system under investigation.

Introduction: The DMSO Challenge

Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed in drug discovery for its ability to dissolve a broad range of hydrophobic and hydrophilic compounds.[1] However, its utility is accompanied by specific challenges that every researcher must navigate.

  • Cytotoxicity: At elevated concentrations, DMSO is toxic to most cell lines. It can permeabilize cell membranes, induce oxidative stress, and even trigger apoptosis, thereby masking or altering the specific effects of the test compound.[2][3][4] It is broadly recommended to maintain a final DMSO concentration in the cell culture medium below 0.5%, with a target of ≤0.1% being optimal for minimizing solvent-induced artifacts.[5][6][7]

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO often precipitate when rapidly diluted into an aqueous environment like cell culture medium.[1][8] This "solvent-shift" precipitation leads to an inaccurate final compound concentration and can cause direct physical damage to cells.

  • Hygroscopicity & Stability: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This can alter its solvent properties and potentially compromise the stability of the dissolved compound.[1] Therefore, proper storage and handling are critical.

This protocol is designed as a self-validating system, incorporating steps such as serial dilutions in pure DMSO and the mandatory use of vehicle controls to ensure the integrity of experimental outcomes.[1][9]

Compound Characteristics

While specific experimental data for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is not widely published, we can proceed based on the properties of its close structural isomers and the general principles of heterocyclic chemistry. For the purpose of calculation in this guide, we will use the molecular weight of the analogous isomer, 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride.

PropertyValueSource
Compound Name 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride-
CAS Number Not readily available. (Analog isomer is 104278-45-7)[10][11]
Molecular Formula C₁₃H₁₄ClNO[10][11]
Molecular Weight 235.71 g/mol (of analog isomer)[11]
Appearance Typically a solid powderGeneral

Materials and Reagents

  • 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile cell culture medium appropriate for the assay

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Experimental Protocol: From Powder to Working Solution

This protocol is divided into two critical stages: the preparation of a high-concentration primary stock solution and the subsequent serial dilution to create intermediate and final working solutions.

Part A: Preparation of a 100 mM Primary Stock Solution

The objective is to create a concentrated, stable stock that can be stored and used for multiple experiments. A concentration of 10-100 mM is typical.

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = (0.1 mol/L) x (0.001 L) x (235.71 g/mol ) x 1000 = 23.57 mg

  • Weighing: Tare a sterile 1.5 mL amber microcentrifuge tube on an analytical balance. Carefully weigh 23.57 mg of the compound powder directly into the tube.

    • Expert Insight: Using an amber or foil-wrapped tube protects potentially light-sensitive compounds during handling and storage.[6]

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

  • Solubilization: Securely cap the tube and vortex vigorously for 1-2 minutes.[1] Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[1][9] Always ensure the solution cools to room temperature before proceeding. Never use a solution that contains visible precipitate.

  • Storage: Aliquot the 100 mM primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes. Store at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 6 months).[1][5][9]

    • Causality: Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[1][9]

Part B: Preparation of Working Solutions via Serial Dilution

This stage is the most critical for preventing compound precipitation. The key is to perform intermediate dilutions in 100% DMSO before the final dilution into aqueous cell culture medium.[1][8]

Example: Preparing a final concentration range of 1 µM to 50 µM for a cell assay.

  • Create Intermediate DMSO Stocks:

    • Thaw one aliquot of the 100 mM primary stock.

    • Label a series of sterile tubes.

    • To create a 10 mM intermediate stock: Add 90 µL of 100% DMSO to a new tube. Transfer 10 µL of the 100 mM primary stock into this tube and vortex well.

    • To create a 1 mM intermediate stock: Add 90 µL of 100% DMSO to another new tube. Transfer 10 µL of the 10 mM intermediate stock into this tube and vortex well.

  • Prepare Final Working Solutions (1000x concentration):

    • A common and robust method is to prepare a 1000x stock relative to the highest final concentration needed in the assay.[9][12] This ensures the final DMSO concentration remains at 0.1%.

    • If your highest desired final concentration is 50 µM, you will need a 50 mM stock. For a 10 µM final concentration, you need a 10 mM stock, and so on. Use your serially diluted DMSO stocks for this step.

  • Final Dilution into Culture Medium:

    • Pre-warm your cell culture medium to 37°C.[6]

    • For a final volume of 1 mL in a well: Add 1 µL of the appropriate 1000x DMSO stock directly to the 999 µL of medium in the well.

    • Causality: Adding the small volume of DMSO stock to the larger volume of aqueous medium while gently mixing prevents localized high concentrations of the compound, which is the primary cause of precipitation.[6][8]

Desired Final Concentration (in cells)Required 1000x Stock (in DMSO)Volume of 1000x Stock to add to 1 mL MediumFinal DMSO Concentration
50 µM50 mM1 µL0.1%
10 µM10 mM1 µL0.1%
5 µM5 mM1 µL0.1%
1 µM1 mM1 µL0.1%
  • Vehicle Control (Mandatory): For every experiment, prepare a vehicle control. This consists of adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, you would add 1 µL of 100% DMSO to 999 µL of medium. This is essential to differentiate the compound's effects from any solvent-induced effects.[1][9]

Visualization of Experimental Workflow

Workflow cluster_prep Part A: Stock Solution Preparation cluster_dilution Part B: Working Solution Preparation cluster_assay Cell Assay weigh 1. Weigh Compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Storage (-80°C) dissolve->aliquot thaw 5. Thaw One Stock Aliquot aliquot->thaw Begin Experiment serial_dmso 6. Perform Serial Dilutions in 100% DMSO thaw->serial_dmso final_dilution 7. Dilute 1:1000 into Pre-warmed Cell Medium serial_dmso->final_dilution apply 9. Apply to Cells final_dilution->apply vehicle 8. Prepare Vehicle Control (0.1% DMSO in Medium) vehicle->apply

Caption: Workflow from solid compound to cell treatment.

Troubleshooting Guide

Troubleshooting start Start: Preparing Stock Solution precip_stock Issue: Precipitate in DMSO Stock start->precip_stock action_stock Action: 1. Sonicate 2. Gentle Warming (37°C) 3. Vortex Vigorously precip_stock->action_stock Yes precip_medium Issue: Precipitate on Dilution in Medium precip_stock->precip_medium No action_stock->precip_stock Still Precipitates? (Lower stock concentration) action_medium Action: 1. Ensure serial dilutions were   done in 100% DMSO first. 2. Add compound stock to medium,   not vice-versa. 3. Gently swirl medium during addition. precip_medium->action_medium Yes cell_death Issue: Cell Death in Vehicle Control precip_medium->cell_death No action_medium->precip_medium Still Precipitates? (Lower final concentration) action_cell Action: 1. Verify final DMSO is ≤0.1%. 2. Test cell line tolerance to   a range of DMSO concentrations. 3. Use fresh, anhydrous DMSO. cell_death->action_cell Yes success Success: Clear Solution, Healthy Cells cell_death->success No

Caption: Decision tree for common solubility issues.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • de Abreu, V. H. P. et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • Yuan, C. et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Thi, H. T. N. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • MedChemExpress. Compound Handling Instructions.
  • Emulate. (2019).
  • BenchChem. Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Thoreauchem. 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride-104278-45-7.
  • Sapphire Bioscience. 2-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Scientist Solutions. (2025). DMSO in cell based assays.

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Structural Validation, ESI-MS/MS Fragmentation Dynamics, and Self-Validating Analytical Workflows...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Structural Validation, ESI-MS/MS Fragmentation Dynamics, and Self-Validating Analytical Workflows

Scientific Context & Pharmacological Relevance

The 4H,5H,6H,7H-furo[3,2-c]pyridine (tetrahydrofuro[3,2-c]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Derivatives of this core are frequently synthesized via Pictet-Spengler cyclizations[1] or multicomponent cascade reactions[2] and have demonstrated profound efficacy as Janus kinase (JAK2/JAK3) inhibitors and anti-inflammatory agents[3].

Because the basic secondary amine within the tetrahydropyridine ring is typically converted to a hydrochloride salt to optimize aqueous solubility and pharmacokinetic stability[4], analytical workflows must be meticulously designed to handle the salt form. As a Senior Application Scientist, I emphasize that characterizing these salts via High-Resolution Mass Spectrometry (HRMS) requires more than just confirming the intact mass. It demands a rigorous, self-validating approach to elucidate collision-induced dissociation (CID) pathways, rule out synthetic isomers, and ensure isotopic fidelity[5].

Physicochemical Parameters & Theoretical MS Profile

Before initiating the MS workflow, it is critical to establish the theoretical quantitative parameters of the analyte. The table below summarizes the exact mass and expected primary fragments, forming the baseline for our mass accuracy validation.

Analytical ParameterSpecification / Theoretical Value
Compound Name 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride
CAS Registry Number 1909310-10-6
Molecular Formula (Free Base) C₁₃H₁₃NO
Molecular Formula (Salt Form) C₁₃H₁₄ClNO
Monoisotopic Exact Mass (Base) 199.0997 Da
Target Precursor Ion [M+H]⁺ m/z 200.1070
Expected Primary CID Fragments m/z 183.0810, 171.0810, 143.0497
Isotopic Distribution (M+1) ~14.3% (Primary ¹³C contribution)

Self-Validating LC-HRMS Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks (blanks, system suitability standards, and lock-mass calibration) to ensure that any deviation in mass accuracy or ionization efficiency is detected before data acquisition.

Rationale Behind Experimental Choices (Causality)
  • Sample Diluent (50:50 Acetonitrile:Water): The hydrochloride salt is highly polar, but the 2-phenylfuran moiety is hydrophobic. A 50:50 organic-aqueous mix prevents analyte precipitation while ensuring complete dissociation of the chloride counter-ion prior to electrospray ionization (ESI).

  • Mobile Phase Additive (0.1% Formic Acid): The basic piperidine nitrogen (pKa ~9.5) must be fully protonated to maximize ESI+ sensitivity. Formic acid drives the equilibrium toward the [M+H]⁺ state, suppressing signal-degrading adducts (e.g., [M+Na]⁺).

  • Lock-Mass Calibration: Utilizing Leucine Enkephalin (m/z 556.2771) as a continuous background reference corrects for time-of-flight (TOF) thermal drift, ensuring mass accuracy remains strictly < 5 ppm.

LCMS_Workflow S1 Sample Prep (HCl Neutralization) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization [M+H]+ Generation S2->S3 S4 Precursor Selection (m/z 200.1070) S3->S4 S5 CID Fragmentation (Collision Cell) S4->S5 S6 HRMS Detection (Mass Acc. <5ppm) S5->S6

Figure 1: Self-validating LC-HRMS analytical workflow for hydrochloride salt characterization.

Step-by-Step Execution Methodology

Step 1: System Suitability Test (SST)

  • Inject a blank solution (50:50 ACN:H₂O) to verify the absence of carryover or background contamination at m/z 200.1.

  • Inject a known basic amine standard (e.g., Reserpine, 10 ng/mL) to verify ESI+ ionization efficiency and baseline mass accuracy.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to achieve a final working concentration of 1 µg/mL.

Step 3: LC-MS/MS Acquisition

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ion Source: ESI in positive mode. Capillary voltage: 3.0 kV; Desolvation Temp: 350°C.

  • MS/MS (Targeted CID): Isolate the precursor ion (m/z 200.1) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics

Understanding the fragmentation pathway is critical for distinguishing this compound from potential structural isomers (e.g., furo[2,3-c]pyridines)[5]. Upon entering the collision cell, the [M+H]⁺ ion (m/z 200.1070) undergoes collision-induced dissociation. Because the proton is localized on the secondary amine of the tetrahydropyridine ring, fragmentation is primarily driven by charge-directed ring cleavage.

  • Ammonia Loss (-17 Da): The saturated nitrogen-containing ring undergoes rapid opening and subsequent loss of NH₃, yielding a highly conjugated fragment at m/z 183.0810.

  • Methanimine Loss (-29 Da): A retro-cleavage of the piperidine ring results in the neutral loss of CH₂=NH, producing a fragment at m/z 171.0810.

  • Core Isolation: Complete stripping of the tetrahydropyridine aliphatic carbons leaves the highly stable 2-phenylfuran oxonium core (m/z 143.0497).

Fragmentation M Precursor Ion [M+H]+ m/z 200.1070 (Protonated THFP) F1 Fragment Ion m/z 183.0810 (-NH3 Neutral Loss) M->F1 - NH3 (17.0265 Da) F2 Fragment Ion m/z 171.0810 (-CH2=NH Cleavage) M->F2 - CH2NH (29.0265 Da) F3 Fragment Ion m/z 143.0497 (2-Phenylfuran Core) M->F3 Ring Cleavage F2->F3 - C2H4 (28.0313 Da)

Figure 2: Proposed CID MS/MS fragmentation pathway for the [M+H]+ precursor ion (m/z 200.1).

Data Validation & Acceptance Criteria

To ensure the integrity of the analytical findings, the acquired data must independently pass the following self-validating criteria:

  • Mass Accuracy: The observed m/z for the precursor [M+H]⁺ must fall within ± 5.0 ppm of the theoretical m/z 200.1070.

  • Isotopic Fidelity: The relative abundance of the M+1 peak must be within ± 10% of the theoretical 14.3% relative to the monoisotopic peak, confirming the C₁₃ carbon count.

  • Fragment Confirmation: At least two of the three primary diagnostic fragments (m/z 183.0810, 171.0810, or 143.0497) must be present in the MS/MS spectrum with a signal-to-noise (S/N) ratio > 50:1.

References

  • [1] Beilstein Journal of Organic Chemistry / ResearchGate. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • [2] Asian Journal of Chemistry. One Pot Multicomponent Synthesis of Anti-inflammatory Active Tetrahydrofuro[3,2-c]pyridinone-2-carboxylate Derivatives. [Link]

  • [3] SciSpace. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing Formulations of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

Introduction: Navigating the Formulation Challenges of Furo[3,2-c]pyridine Derivatives The furo[3,2-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives being explored for var...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of Furo[3,2-c]pyridine Derivatives

The furo[3,2-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives being explored for various therapeutic applications, including potential antipsychotic and anticancer activities.[1][2][3] The hydrochloride salt of a lipophilic compound like 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is often synthesized to improve aqueous solubility and handling. However, "improved" does not always equate to "sufficient" for in vivo studies, where achieving adequate and reproducible systemic exposure is paramount for meaningful pharmacological and toxicological assessment.[4]

Part 1: Pre-Formulation Characterization - The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is critical. This foundational knowledge informs the selection of the most appropriate formulation strategy, moving from a trial-and-error approach to a rational, science-driven process.

Protocol 1.1: Aqueous Solubility Determination (pH-Profile)

Rationale: The aqueous solubility of a compound and its dependence on pH are the most critical factors determining the formulation strategy. For a hydrochloride salt of a basic compound, solubility is expected to be higher at lower pH. Understanding this profile is key to deciding if a simple aqueous solution is feasible or if more complex systems are necessary.[4]

Methodology: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration & Dilution: Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm filter (ensure the filter material does not bind the compound). Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Plot the solubility (in mg/mL or µg/mL) against the pH of the buffer. This profile will guide the initial formulation choice.

Protocol 1.2: Determination of the Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a measure of a compound's lipophilicity. It helps predict its absorption characteristics and potential for formulation in lipid-based systems. A higher LogP value (typically >2-3) suggests that lipid-based formulations might be a viable option to enhance oral bioavailability.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and pH 7.4 buffer. Pre-saturate the n-octanol with the buffer and vice versa by mixing them and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.

  • Equilibration: Shake the container for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Part 2: Formulation Selection and Preparation Protocols

The data from the pre-formulation characterization will guide the selection of the most appropriate formulation strategy. The following workflow provides a decision-making framework.

G cluster_0 Formulation Selection Workflow Start Pre-formulation Data (Solubility, LogP) SolubilityCheck Aqueous Solubility > Target Dose in Tolerable Volume/pH? Start->SolubilityCheck AqueousSol Aqueous Solution (pH Adjusted) SolubilityCheck->AqueousSol Yes LipidCheck LogP > 2 and/or Soluble in Oils? SolubilityCheck->LipidCheck No Suspension Aqueous Suspension CoSolvent Co-Solvent System Suspension->CoSolvent If Suspension Fails (e.g., Poor Stability) LipidCheck->Suspension No LipidBased Lipid-Based Formulation (e.g., SEDDS) LipidCheck->LipidBased Yes

Caption: Decision workflow for selecting an in vivo dosing formulation.

Protocol 2.1: Simple Aqueous Solution (pH-Adjusted)

Applicability: This is the simplest and most preferred formulation when the compound's solubility is sufficient at a physiologically acceptable pH to achieve the desired dose in a reasonable administration volume (e.g., <10 mL/kg for rodents).

Materials:

  • 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

  • Water for Injection (WFI) or equivalent purified water

  • pH-adjusting agents: Sterile 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH)

  • Buffer salts (if required): e.g., Citrate or Phosphate buffer components[4]

  • Sterile glassware and magnetic stirrer

Methodology:

  • Vehicle Preparation: If using a buffer, prepare it first and adjust the pH to the target value (e.g., pH 4.0).

  • Dissolution: Weigh the required amount of the compound and add it to a volumetric flask. Add approximately 80% of the final volume of the vehicle (WFI or buffer).

  • Stirring: Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if the compound is known to be stable.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust to the target pH using 0.1 N HCl or 0.1 N NaOH. Be cautious, as significant pH shifts can cause precipitation.

  • Final Volume: Once fully dissolved and the pH is stable, add the vehicle to reach the final target volume.

  • Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

Protocol 2.2: Aqueous Suspension (Micronized)

Applicability: This is a common approach for poorly soluble compounds when a solution is not feasible. The goal is to create a uniform dispersion of fine particles. Particle size reduction (micronization) is often necessary to improve dissolution rate and absorption.

Materials:

  • Micronized 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

  • Wetting agent: e.g., 0.1% - 0.5% (w/v) Tween® 80 or Polysorbate 80

  • Suspending/Viscosity-modifying agent: e.g., 0.5% - 1.0% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl methylcellulose (HPMC)

  • Vehicle: Purified water

Methodology:

  • Vehicle Preparation: In a glass beaker, dissolve the wetting agent in the purified water. Then, slowly sprinkle the suspending agent (e.g., CMC-Na) into the vortex of the stirring solution to avoid clumping. Continue stirring until fully hydrated and a clear, viscous solution is formed.

  • Slurry Formation: Weigh the micronized compound. In a separate mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Dispersion: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Transfer the mixture to a suitable container and homogenize using a high-shear mixer or sonicator to ensure a uniform particle size distribution.

  • Storage: Store in a tightly sealed container, protected from light. Ensure continuous stirring or vigorous shaking before each dose administration to ensure dose uniformity.

Protocol 2.3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Applicability: For highly lipophilic compounds (LogP > 2-3), lipid-based formulations can significantly enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

Materials:

  • 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

  • Oil Phase: e.g., Labrafac™ PG, Maisine® CC, medium-chain triglycerides[4]

  • Surfactant: e.g., Kolliphor® RH 40, Tween® 80

  • Co-solvent/Co-surfactant: e.g., Transcutol® HP, Propylene Glycol

  • Glass vials, magnetic stirrer with heating capabilities

Methodology:

  • Excipient Screening: First, determine the solubility of the compound in various oils, surfactants, and co-solvents to select the best components.

  • Formulation Preparation: a. In a glass vial, combine the selected oil, surfactant, and co-solvent in the desired ratio (e.g., 30:40:30 w/w). b. Gently heat the mixture (e.g., to 40°C) and stir until a homogenous, clear mixture is formed. c. Slowly add the weighed compound to the stirring vehicle. Continue stirring until it is completely dissolved.

  • Characterization: a. Visual Inspection: The final formulation should be clear and homogenous. b. Self-Emulsification Test: Add one drop of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. It should rapidly form a fine, milky emulsion (or a clear microemulsion). Record the time it takes to disperse. c. Droplet Size Analysis: Analyze the droplet size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.

G cluster_0 Components of a SEDDS Formulation SEDDS Self-Emulsifying Drug Delivery System (SEDDS) API: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl Oil Phase (e.g., Labrafac™) Surfactant (e.g., Kolliphor® RH 40) Co-Solvent (e.g., Transcutol® HP) API API (Poorly Soluble) API->SEDDS:f1 Oil Lipid Vehicle Oil->SEDDS:f2 Surfactant Emulsifier Surfactant->SEDDS:f3 CoSolvent Solubilizer CoSolvent->SEDDS:f4

Caption: Key components of a Self-Emulsifying Drug Delivery System.

Part 3: Formulation Characterization and Stability

Once a formulation is prepared, it must be characterized to ensure it is suitable for dosing and stable for the duration of the study.

ParameterAqueous SolutionAqueous SuspensionLipid-Based (SEDDS)
Appearance Clear, free of particulatesUniform, homogenous dispersionClear, homogenous liquid
pH Measure and recordMeasure and recordNot applicable
Particle/Droplet Size Not applicableMeasure using laser diffractionMeasure using dynamic light scattering after dispersion
Viscosity Optional, typically lowMeasure to ensure syringeabilityMeasure to ensure ease of handling
Dose Uniformity Assumed uniform if dissolvedCritical: Assay multiple aliquotsAssumed uniform if dissolved
Protocol 3.1: Short-Term Stability Assessment

Rationale: It is crucial to confirm that the compound remains stable and homogeneously dispersed in the formulation under the conditions of study use. Stability studies should be initiated as early as the preclinical development phase.[3]

Methodology:

  • Storage Conditions: Store aliquots of the final formulation under anticipated study conditions (e.g., room temperature on the benchtop, refrigerated) and protected from light.

  • Time Points: Test the formulation at time zero and at several subsequent time points (e.g., 4 hours, 8 hours, 24 hours, and for the maximum duration planned for the study).

  • Testing:

    • Visual Inspection: Check for any signs of precipitation, crystallization, phase separation, or color change.

    • Chemical Purity: Assay the concentration of the API at each time point using a stability-indicating HPLC method to check for degradation.

    • Physical Stability (for suspensions/emulsions): Re-measure particle/droplet size and assess the ease of re-suspension or re-emulsification.

Acceptance Criteria: Typically, the API concentration should remain within ±10% of the initial concentration, with no significant changes in physical appearance.

References

  • Pharmaceutical Technology. (2026). Preclinical Dose-Formulation Stability. [Link]

  • Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Link]

  • CMC Pharma. (2022). The Importance of Stability Studies in Pharmaceuticals. [Link]

  • Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process. [Link]

  • PMC. (2017). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Pharmatech. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]

  • Delving Pharma. (2023). Excipients for Parenterals. [Link]

  • Nature. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

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Application

The Strategic Utility of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride in Modern Drug Discovery

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its unique fusio...

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Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its unique fusion of an electron-rich furan ring with a pyridine moiety provides a three-dimensional architecture that is amenable to diverse functionalization, making it an ideal starting point for the development of novel therapeutics. This guide provides an in-depth look at 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride as a versatile chemical building block, offering detailed protocols and insights for its application in drug discovery programs, particularly in the realm of oncology and kinase inhibitor development.[1][3]

Physicochemical Properties and Structural Features

The hydrochloride salt of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine enhances its solubility in aqueous media, a desirable property for biological screening and formulation studies. The core structure features a tetrahydro-furo[3,2-c]pyridine system with a phenyl substituent at the 2-position of the furan ring. This phenyl group provides a key site for modification to explore structure-activity relationships (SAR). The pyridine nitrogen introduces a basic center and a potential hydrogen bond acceptor, crucial for molecular recognition at biological targets.[4]

PropertyValueSource
CAS Number 179060-32-3[5]
Molecular Formula C₁₃H₁₄ClNODerived
Molecular Weight 235.71 g/mol Derived
Hazard Classification Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, STOT SE 3[5]

Synthesis and Derivatization Strategies

The synthesis of the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine core can be efficiently achieved through a Pictet-Spengler reaction. This powerful C-C bond-forming reaction allows for the construction of the tetrahydro-furo[3,2-c]pyridine skeleton from readily available starting materials.[6]

Protocol 1: Synthesis via Pictet-Spengler Reaction

This protocol outlines a semi-one-pot method for the synthesis of the target compound's core structure, adapted from established procedures for similar scaffolds.[6]

Step 1: Imine Formation

  • To a solution of 2-(furan-2-yl)ethanamine (1.0 eq) in anhydrous acetonitrile, add benzaldehyde (1.0 eq).

  • Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the resulting imine solution is used directly in the next step.

Step 2: Pictet-Spengler Cyclization

  • Cool the imine solution to 50 °C.

  • Slowly add 2.0 equivalents of concentrated hydrochloric acid.

  • Stir the reaction mixture at 50 °C for 12-24 hours. The product will precipitate as the hydrochloride salt.

  • Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Pictet-Spengler Cyclization 2-(furan-2-yl)ethanamine 2-(furan-2-yl)ethanamine Imine Intermediate Imine Intermediate 2-(furan-2-yl)ethanamine->Imine Intermediate Reflux, CH3CN Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate Target Compound Target Compound Imine Intermediate->Target Compound HCl, 50°C

Caption: Synthetic workflow for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

Application in Kinase Inhibitor Drug Discovery

The furo[3,2-c]pyridine scaffold is a valuable starting point for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine core can be strategically modified to target the ATP-binding site of various kinases.

Lead Optimization Strategy

The following diagram illustrates a potential lead optimization workflow starting from the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride building block.

G Start 2-Phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine HCl Derivatization Derivatization of Phenyl Ring (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library_Synthesis Library Synthesis Derivatization->Library_Synthesis Screening In Vitro Kinase Assay Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Drug discovery workflow utilizing the target building block.

Protocol 2: Derivatization of the Phenyl Ring via Suzuki Coupling

This protocol provides a general method for the derivatization of the 2-phenyl group, assuming prior bromination of the phenyl ring.

Materials:

  • Brominated 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine derivative

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Na₂CO₃ solution

  • Dioxane/Water (4:1)

Procedure:

  • To a degassed solution of the brominated starting material in dioxane/water, add the aryl boronic acid, Pd(PPh₃)₄, and Na₂CO₃ solution.

  • Heat the mixture to 90-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Evaluation

Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compounds to the wells and incubate at 30 °C for a specified time.

  • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[1]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the GI₅₀ (Growth Inhibition 50) value for each compound.

Conclusion

2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising scaffold in the development of next-generation therapeutics.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. [Link]

  • 4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Base-catalyzed cascade synthesis of 2,3-dihydrofuro- [2,3- b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Synthesis. [Link]

Sources

Method

Comprehensive Application Note: Cell Culture Assay Preparation and Pharmacological Evaluation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Pharmacological Context The compound 2-phenyl-4H,5H,6H,7...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Pharmacological Context

The compound 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6) belongs to the tetrahydrofuro[3,2-c]pyridine structural class. In medicinal chemistry, this bicyclic scaffold is highly valued as a privileged pharmacophore. Derivatives of tetrahydrofuro[3,2-c]pyridines have been extensively documented as potent inhibitors of Janus Kinase 2 (JAK2) and as robust anti-inflammatory agents capable of suppressing pro-inflammatory cytokines such as TNF-α and IL-6 [1, 2].

When utilizing this compound in cell-based screening, it is critical to design assays that not only measure phenotypic outcomes (e.g., cytokine reduction) but also validate the upstream mechanistic target engagement (e.g., inhibition of STAT3 phosphorylation). This guide provides a self-validating, step-by-step workflow to evaluate this compound, ensuring high scientific rigor and reproducibility.

Physicochemical Properties & Reconstitution

Proper handling of the hydrochloride salt is the foundation of reproducible biological data. While the HCl salt improves aqueous solubility compared to the free base, initial reconstitution in Dimethyl Sulfoxide (DMSO) is mandatory for cell culture assays to ensure sterility, prevent hydrolytic degradation, and maintain precise molarity over time [3].

Table 1: Compound Properties & Reconstitution Parameters
ParameterSpecificationCausality / Rationale
Chemical Name 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine HClThe saturated piperidine ring provides 3D structural flexibility crucial for kinase hinge-binding.
Molecular Weight 235.71 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (Cell Culture Grade)Ensures complete dissolution and maintains sterility.
Stock Concentration 10 mMStandardized stock allows for serial dilutions while keeping final DMSO ≤ 0.1% v/v.
Storage Conditions -20°C (Aliquoted)Prevents freeze-thaw cycles which cause precipitation and concentration drift.

Reconstitution Protocol:

  • Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation, which can alter the molecular weight via hydration.

  • To prepare a 10 mM stock from a 5 mg vial: Add exactly 2.12 mL of anhydrous DMSO.

  • Vortex gently and sonicate in a water bath for 1-2 minutes until the solution is completely clear.

  • Aliquot into sterile, amber microcentrifuge tubes (e.g., 50 µL/tube) to protect from light and store at -20°C.

Mechanistic Rationale & Pathway Visualization

To prove that 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride acts via the expected pharmacological pathways, we must evaluate its effect on the JAK2/STAT3 signaling cascade. The logic is sequential: if the compound binds the kinase domain of JAK2, it will prevent the trans-phosphorylation of STAT3, thereby halting its dimerization, nuclear translocation, and the subsequent transcription of inflammatory mediators [1].

JAK2_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates Compound 2-phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine HCl Compound->JAK2 Inhibits Kinase Domain pSTAT3 p-STAT3 Dimer (Active) STAT3->pSTAT3 Dimerization Nucleus Target Gene Transcription (TNF-α, IL-6, COX-2) pSTAT3->Nucleus Translocates

Caption: JAK2/STAT3 signaling cascade and the putative inhibitory intervention by the target compound.

Experimental Workflows & Protocols

A robust pharmacological evaluation requires a self-validating system. You must first prove the compound is not merely killing the cells (Cytotoxicity), then prove it hits the target (Western Blot), and finally prove it alters the disease phenotype (ELISA).

Workflow Stock Reconstitution (10 mM in DMSO) Seed Cell Seeding (RAW 264.7 / HEL) Stock->Seed Starve Serum Starvation (Reduce Basal Signal) Seed->Starve Treat Compound Treatment (1h Pre-incubation) Starve->Treat Stimulate Stimulation (LPS or Cytokine) Treat->Stimulate Assay Endpoint Assays (MTT, WB, ELISA) Stimulate->Assay

Caption: Step-by-step experimental workflow for evaluating the compound in cell-based assays.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Causality: Anti-inflammatory readouts are easily confounded by cell death. If a compound is toxic, dead cells will not secrete cytokines, creating a false-positive "anti-inflammatory" result. Establishing the Maximum Non-Toxic Concentration (MNTC) is the mandatory first step.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the compound (0.1, 1, 5, 10, 25, 50 µM) in complete media.

    • Crucial Control: Ensure the final DMSO concentration is normalized across all wells (e.g., exactly 0.1% v/v). Include a Vehicle Control (0.1% DMSO) and a Positive Control for toxicity (e.g., 10% DMSO or Puromycin).

  • Incubation: Treat cells for 24 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

  • Decision Gate: Proceed to subsequent assays using only concentrations that maintain >90% cell viability.

Protocol B: Target Engagement (Western Blot for p-JAK2 / p-STAT3)

Causality: To prove the mechanism of action, we must isolate the signaling event. Serum starvation is employed to silence basal kinase activity driven by growth factors in FBS, ensuring that the measured phosphorylation is strictly driven by our controlled stimulation.

  • Cell Seeding & Starvation: Seed HEL cells (human erythroleukemia, naturally expressing JAK2) or RAW 264.7 cells in 6-well plates. Wash twice with PBS and incubate in serum-free media for 12 hours.

  • Pre-incubation: Treat cells with the compound at established non-toxic concentrations (e.g., 1, 5, 10 µM) for 1 hour.

    • Why pre-incubate? The compound must permeate the lipid bilayer and occupy the intracellular kinase ATP-binding pocket before the massive signal influx is triggered.

  • Stimulation: Add the stimulant (e.g., IL-6 at 20 ng/mL or LPS at 1 µg/mL) for exactly 15–30 minutes to capture peak phosphorylation.

  • Lysis & Readout: Rapidly wash with ice-cold PBS to halt signaling. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), total STAT3, and GAPDH.

Protocol C: Functional Anti-inflammatory Assay (ELISA)

Causality: This step bridges molecular target engagement to phenotypic efficacy, validating the compound's utility as an anti-inflammatory agent.

  • Setup: Seed RAW 264.7 cells in 24-well plates ( 1×105 cells/well).

  • Treatment & Stimulation: Pre-treat with the compound for 1 hour. Stimulate with LPS (1 µg/mL) for 24 hours.

  • Harvest: Collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Readout: Quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Calculate the IC₅₀ of the compound based on the dose-dependent reduction of cytokine secretion relative to the Vehicle + LPS control.

Assay Setup & Quality Control Metrics

To ensure a self-validating system, researchers must benchmark their results against established parameters.

Table 2: Experimental Setup & Expected Outcomes
Assay TypeCell LineKey Reagents / ControlsExpected Outcome / Metric
Viability (MTT) RAW 264.7Vehicle: 0.1% DMSOIdentify MNTC (typically >20 µM for this scaffold).
Mechanistic (WB) HEL or RAW 264.7Stimulus: IL-6 or LPSPos. Control: RuxolitinibDose-dependent reduction in p-JAK2 and p-STAT3 bands. Total proteins unchanged.
Functional (ELISA) RAW 264.7Stimulus: LPS (1 µg/mL)Pos. Control: DexamethasoneIC₅₀ calculation for TNF-α and IL-6 suppression.

References

  • Title: Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: One Pot Multicomponent Synthesis of Anti-inflammatory Active Tetrahydrofuro[3,2-c]pyridinone-2-carboxylate Derivatives Source: Asian Journal of Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 2-phenyl-4H,5H,6H,7H-fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6).

This tetrahydrofuro[3,2-c]pyridine scaffold is highly valued in medicinal chemistry, particularly in the development of voltage-gated sodium channel (Nav 1.7) inhibitors for chronic pain management[1]. Achieving high synthetic yields requires precise control over chemoselectivity, cyclization thermodynamics, and reduction conditions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure reproducible scale-up.

Part 1: Troubleshooting & FAQs

Q1: I am using the Sonogashira/Annulation cascade starting from 4-hydroxy-3-iodopyridine. Why is my yield of the furo[3,2-c]pyridine core consistently below 40%?

Expert Answer: The construction of the furan ring via this route relies on a delicate cascade: an initial palladium-catalyzed Sonogashira cross-coupling with phenylacetylene, immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne[2]. Low yields are typically caused by two competing phenomena:

  • Glaser Homocoupling: In the presence of trace oxygen, phenylacetylene rapidly dimerizes. Causality: The Cu(I) co-catalyst facilitates this oxidative dimerization, consuming your alkyne. Solution: Strictly degas your DMF solvent using at least three freeze-pump-thaw cycles.

  • Arrested Cyclization: The 5-endo-dig cyclization requires sufficient basicity to deprotonate the hydroxyl group and thermal energy to overcome the activation barrier. Solution: Maintain the reaction strictly at 70 °C and ensure a sufficient excess of a secondary amine base (e.g., diisopropylamine). The CuI co-catalyst is essential here, as it activates the alkyne via π-coordination, increasing its susceptibility to nucleophilic attack by the adjacent oxygen[3].

Q2: For scale-up, I switched to the piperidone route (reacting 1-benzyl-4-piperidone with phenacyl bromide). The alkylation step yields a complex, inseparable mixture. How do I improve the yield of the 5-benzyl intermediate?

Expert Answer: Direct alkylation of 1-benzyl-4-piperidone with -haloketones like phenacyl bromide suffers from competing O-alkylation and unselective C-alkylation, leading to polymeric mixtures. Causality: The enolate of 4-piperidone is an ambident nucleophile. Under standard basic conditions, the harder oxygen atom often attacks the electrophile. Solution: Utilize an enamine-directed approach . First, convert 1-benzyl-4-piperidone to its pyrrolidine enamine. Enamines are softer nucleophiles that strongly direct the electrophilic attack of phenacyl bromide exclusively to the C3 position (C-alkylation). Subsequent acid-catalyzed cyclodehydration (using TsOH) cleanly closes the furan ring, significantly improving the yield of 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

Q3: During the final debenzylation of 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, I observe furan ring opening and over-reduction. How can I achieve chemoselectivity?

Expert Answer: The furan ring is highly susceptible to hydrogenolysis under harsh hydrogenation conditions, which cleaves the C-O bond. Causality: High hydrogen pressure or elevated temperatures force the palladium catalyst to reduce the electron-rich furan ring after the benzyl group is removed. Solution: Perform the hydrogenolysis using 10% Pd/C in ethanol under strictly mild hydrogen pressure (1 atm) at room temperature[1]. To prevent catalyst poisoning by the basic secondary amine formed during the reaction, and to directly isolate your target compound, add 1.1 equivalents of HCl (ethanolic or aqueous) to the reaction mixture. This protonates the resulting piperidine nitrogen, preventing it from coordinating with the palladium surface, while simultaneously forming the desired hydrochloride salt.

Part 2: Quantitative Data Summaries

Table 1: Route Comparison and Yield Optimization
Synthetic RouteKey IntermediatesPrimary ChallengeOptimized YieldScalability
Sonogashira Cascade 4-Hydroxy-3-iodopyridine + PhenylacetyleneGlaser homocoupling; Incomplete 5-endo-dig cyclization65-75%Low (Expensive Pd/Cu catalysts)
Direct Alkylation 1-Benzyl-4-piperidone + Phenacyl bromideCompeting O-alkylation; Complex mixtures25-35%Moderate
Enamine-Directed Pyrrolidine enamine + Phenacyl bromideMoisture sensitivity of enamine78-85% High (Preferred for >10g scale)
Table 2: Chemoselective Hydrogenolysis Conditions (Debenzylation)
CatalystSolventAdditiveH PressureTempResult / Yield
10% Pd/CMeOHNone50 psi50 °CFuran ring opening (15% yield)
20% Pd(OH) EtOHNone1 atm25 °CCatalyst poisoning (Incomplete)
10% Pd/C EtOH 1.1 eq HCl 1 atm 25 °C Clean debenzylation (92% yield)

Part 3: Visualizations of Synthetic Workflows

G A 4-Hydroxy-3-iodopyridine C Sonogashira Coupling (Pd/Cu, Base) A->C B Phenylacetylene B->C D Alkyne Intermediate C->D E 5-endo-dig Cyclization (Base, Heat) D->E F 2-Phenylfuro[3,2-c]pyridine E->F

Mechanistic workflow of the Sonogashira/5-endo-dig cascade for furo[3,2-c]pyridine synthesis.

Routes Start1 1-Benzyl-4-piperidone + Phenacyl bromide Enamine Enamine Formation & C-Alkylation Start1->Enamine Cyclize Acid-Catalyzed Cyclodehydration Enamine->Cyclize Int1 5-Benzyl-2-phenyl-4,5,6,7- tetrahydrofuro[3,2-c]pyridine Cyclize->Int1 Debenz Hydrogenolysis (Pd/C, H2) & HCl Addition Int1->Debenz Final 2-Phenyl-4H,5H,6H,7H-furo[3,2-c] pyridine hydrochloride Debenz->Final

Step-by-step scalable synthetic route via piperidone enamine alkylation and debenzylation.

Part 4: Detailed Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of 5-Benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (Enamine Route)

This protocol utilizes the enamine-directed approach to bypass complex O-alkylation mixtures.

  • Enamine Formation: In a Dean-Stark apparatus, dissolve 1-benzyl-4-piperidone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux until water ceases to collect (~4 hours). Concentrate in vacuo to yield the crude enamine.

  • Alkylation: Dissolve the crude enamine in anhydrous DMF and cool to 0 °C under nitrogen. Dropwise, add a solution of phenacyl bromide (1.05 eq) in DMF. Stir at room temperature for 12 hours.

  • Cyclodehydration: Add 2M aqueous HCl to the mixture and heat to 80 °C for 4 hours to hydrolyze the enamine and drive the cyclodehydration of the furan ring.

  • Validation & Workup: Cool to room temperature, basify with saturated NaHCO , and extract with ethyl acetate. Wash the organic layer with brine, dry over Na SO , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the 5-benzyl intermediate. Self-Validation: H NMR will show a distinct furan C3-H singlet around 6.5 ppm, confirming successful cyclization.

Protocol B: Chemoselective Hydrogenolysis and Hydrochloride Salt Formation

This protocol ensures the removal of the benzyl group without reducing the furan core.

  • Reaction Setup: Dissolve 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (1.0 eq) in absolute ethanol. Add 10% Pd/C (10% w/w) and 1.1 equivalents of 2M ethanolic HCl.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C. Stir vigorously for 3-4 hours[1].

  • Validation & Workup: Monitor the reaction via TLC (consumption of the UV-active starting material). Once complete, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with hot ethanol.

  • Crystallization: Concentrate the filtrate in vacuo until a precipitate begins to form. Add cold diethyl ether to fully precipitate the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride salt. Filter and dry under high vacuum. Self-Validation: Mass spectrometry (LC-MS) should confirm the exact mass of the free base [M+H] at m/z 200.10, with the absence of the benzyl tropylium ion (m/z 91).

Part 5: References

  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Maurice Taszarek and Hans-Ulrich Reissig. Heterocycles, 2022, 104(11), 2053-2060. Available at:[Link]

  • Inhibitors of voltage-gated sodium channels. Google Patents (WO2010022055A2). Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride

Welcome to the technical support guide for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The following information is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: I’ve synthesized the hydrochloride (HCl) salt of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine to improve its aqueous solubility, but it's still poorly soluble. Why is this happening?

A1: While forming a salt is a common and often effective strategy to increase the aqueous solubility of weakly basic compounds, it is not always a guarantee of high solubility.[1][2][3] The furo[3,2-c]pyridine core contains a basic nitrogen atom, which is protonated to form the hydrochloride salt.[4][5] The expectation is that this charged (ionized) form will be more soluble in water than the neutral (un-ionized) free base.

However, several factors can lead to the observed poor solubility of the HCl salt:

  • Intrinsic Solubility of the Compound: The parent molecule, 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine, may have very low intrinsic solubility (S₀) due to its relatively rigid, fused heterocyclic ring system and the lipophilic phenyl group.[6] Salt formation enhances solubility, but it is an enhancement of this baseline intrinsic solubility. If S₀ is extremely low, even a significant fold-increase may not result in practical aqueous solubility.

  • pH of the Solution: The solubility of the salt of a weak base is highly dependent on the pH of the aqueous medium.[7] The HCl salt will be most soluble at a pH below the pKa of the basic nitrogen. As the pH increases towards and beyond the pKa, the salt will convert back to the less soluble free base, causing it to precipitate out of solution.

  • The Common Ion Effect: In an attempt to lower the pH, you might be dissolving the compound in a solution that already contains chloride ions (e.g., hydrochloric acid or a chloride-based buffer like PBS). This can paradoxically decrease the solubility of the hydrochloride salt.[1][8][9][10][11] This phenomenon, known as the common ion effect, shifts the dissolution equilibrium back towards the solid, undissolved salt.

  • Solid-State Properties (Polymorphism): The crystalline form, or polymorph, of the salt can have a significant impact on its solubility.[12][13][14][15] It is possible that the synthesized salt exists in a particularly stable, less soluble polymorphic form. Metastable polymorphs are generally more soluble than their stable counterparts.[12][13]

Q2: What is the Henderson-Hasselbalch equation and how does it relate to my compound's solubility?

A2: The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ionization state of a compound.[16][17][18] For a weak base like 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine, the equation is:

pH = pKa + log ( [Base] / [Salt] )

Where:

  • [Base] is the concentration of the un-ionized free base.

  • [Salt] is the concentration of the protonated, ionized hydrochloride salt.

  • pKa is the acid dissociation constant of the conjugate acid. It is the pH at which the concentrations of the ionized and un-ionized forms are equal.[18]

This equation dictates that at a pH below the pKa, the ionized (salt) form predominates, leading to higher solubility. As the pH rises above the pKa, the equilibrium shifts towards the un-ionized (free base) form, which is typically less soluble and may precipitate.

Section 2: Initial Troubleshooting at the Bench

This section provides a logical workflow for addressing solubility issues with practical, initial steps.

G cluster_0 Initial Troubleshooting Workflow Start Poor Solubility Observed MeasurepH Q: What is the pH of my final solution? A: Measure the pH. Start->MeasurepH AdjustpH Q: Is the pH too high? A: Adjust pH downwards with a non-chloride acid (e.g., methanesulfonic, citric). MeasurepH->AdjustpH pH > pKa (estimated) CheckSolvent Q: Am I using a chloride-containing buffer? A: Switch to a non-chloride buffer (e.g., citrate, phosphate). AdjustpH->CheckSolvent No Soluble Problem Resolved AdjustpH->Soluble Yes AssessKinetics Q: Is the compound dissolving slowly? A: Try gentle heating, vortexing, or sonication. CheckSolvent->AssessKinetics No CheckSolvent->Soluble Yes AssessKinetics->Soluble Yes Insoluble Still Insoluble (Proceed to Advanced Strategies) AssessKinetics->Insoluble No

Caption: Initial troubleshooting workflow for solubility issues.

Q3: My compound won't dissolve in water or saline. What is the first thing I should check?

A3: The very first step is to measure the pH of the suspension . Dissolving the hydrochloride salt of a weak base in neutral, unbuffered water can result in a final pH that is still too high to achieve complete dissolution. If using saline (which is typically unbuffered), you are also introducing a high concentration of chloride ions, which can suppress solubility due to the common ion effect.[1]

Q4: I measured the pH and it's near neutral (pH 6-7). What should I do?

A4: A neutral pH is likely too high to maintain the compound in its soluble, ionized form. You need to lower the pH.

Recommended Action: Instead of using HCl, which can cause the common ion effect, try adjusting the pH downwards using a different acid, such as methanesulfonic acid or citric acid .[19] Aim for a pH that is at least 1-2 units below the estimated pKa of your compound. For pyridine-like structures, the pKa is often in the range of 4-6. Therefore, targeting a pH of 2-4 is a good starting point.

Q5: I am using a phosphate-buffered saline (PBS) solution and still see precipitation. What's wrong?

A5: Standard PBS contains sodium chloride. As discussed, this high concentration of chloride ions can suppress the solubility of your hydrochloride salt.[9]

Recommended Action: Switch to a buffer system that does not contain chloride ions.

Buffer SystemUseful pH RangeComments
Citrate Buffer 3.0 - 6.2Good choice for achieving acidic conditions.
Acetate Buffer 3.6 - 5.6Another effective acidic buffer.
Phosphate Buffer (no NaCl) 5.8 - 8.0Can be used, but ensure you prepare it without adding NaCl.
Q6: The compound seems to dissolve very slowly. Are there ways to speed up the process?

A6: Yes, slow dissolution kinetics can sometimes be mistaken for poor solubility. The process of a solid dissolving involves molecules leaving the crystal lattice and entering the solution. This can be a slow process.

Recommended Actions:

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious, as this can also lead to the formation of a supersaturated solution that may crash out upon cooling.[20] Also, ensure your compound is stable to heat.

  • Agitation: Increase the energy of the system through vigorous vortexing or stirring.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for dissolution.[21]

Section 3: Advanced Strategies & Formulation Approaches

If the initial troubleshooting steps are unsuccessful, you may need to employ more advanced formulation strategies. Many modern drug candidates require these techniques.[22][23]

Q7: Adjusting the pH isn't enough. What is the next logical step?

A7: The next step is to modify the solvent itself by using a co-solvent . Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[19]

Common Co-solvents for Research Use:

Co-solventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Generally well-tolerated in many experimental systems.
Propylene Glycol (PG) 5-20% (v/v)A common pharmaceutical solvent.[24]
Polyethylene Glycol 400 (PEG 400) 5-20% (v/v)Can be more viscous.[19][24]
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Very strong solvent, but can have effects in biological assays.[25] Use with caution and at the lowest effective concentration.

Protocol: First, dissolve the compound in the pure co-solvent (e.g., DMSO), and then add this stock solution to your aqueous buffer with vigorous stirring.[26] This is known as a kinetic solubility assessment and is a common high-throughput method.[27][28][29]

Q8: I've heard about using excipients to improve solubility. Can you explain this?

A8: Excipients are inactive substances used to formulate active pharmaceutical ingredients (APIs).[30] Several classes of excipients are designed specifically to enhance solubility.[31][32][33]

  • Surfactants: Surfactants, such as Polysorbate 80 (Tween® 80) or Solutol® HS-15, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the bulk solution.[19]

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, shielding the lipophilic parts of the drug from the aqueous environment and thereby increasing solubility.[23]

G cluster_0 Solubility Enhancement with Excipients cluster_1 Surfactant Micelle cluster_2 Cyclodextrin Complex Compound 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl (Poorly Soluble) Micelle Hydrophilic Heads Hydrophobic Tails Drug Encapsulated in Core Compound->Micelle Encapsulation Cyclodextrin Hydrophilic Exterior Drug in Hydrophobic Cavity Compound->Cyclodextrin Complexation Solution Aqueous Solution Micelle->Solution Cyclodextrin->Solution

Caption: Mechanisms of solubility enhancement by excipients.

Q9: Could the solid form of my compound be the problem?

A9: Absolutely. The solid-state properties of your compound are critical. As mentioned, different crystalline forms (polymorphs) can have different solubilities.[12][13][34] Furthermore, an amorphous form of a drug, which lacks a regular crystal lattice, is almost always more soluble than any of its crystalline forms.[15][32]

However, amorphous material is also less stable and can convert to a more stable, less soluble crystalline form over time. If you suspect a solid-state issue, characterization techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are necessary to identify the form you have. Creating amorphous solid dispersions (ASDs), where the drug is dispersed within a polymer matrix, is a powerful industrial technique to enhance solubility and bioavailability.[30][32][33]

Section 4: Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the equilibrium solubility of a compound.[27][28][29]

  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4).

  • Addition of Compound: Add an excess amount of your solid 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl to a vial containing a known volume of each buffer. "Excess" means that solid material should still be visible after equilibration.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[28]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot from the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[25][29] This concentration is the thermodynamic solubility at that specific pH.

Protocol 2: Preparation of a 10% (v/v) Co-solvent Formulation
  • Stock Solution: Weigh an appropriate amount of your compound and dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO, Ethanol). For example, to make a 10 mM final solution, you might prepare a 100 mM stock in pure DMSO.

  • Aqueous Phase: Measure out 90% of your final desired volume with the aqueous buffer of choice (e.g., pH 4 citrate buffer).

  • Mixing: While vigorously stirring or vortexing the aqueous buffer, slowly add the 10% volume of your co-solvent stock solution.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, the compound is soluble under these conditions.

References

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • Lubrizol. (2022, March 29).
  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ManTech Publications. (2023, September 15).
  • MDPI. (2025, October 16). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Slideshare. (n.d.).
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Prime Scholars. (n.d.).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • SciSpace. (2012, October 19).
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Scribd. (n.d.). Exp.
  • Open Education Alberta. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ACS Publications. (2023, January 27).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Helda - University of Helsinki. (2021, July 15).
  • SpringerLink. (n.d.).
  • MilliporeSigma. (n.d.).
  • Pharmatutor. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
  • ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Benchchem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • IRIS-AperTO. (n.d.).
  • Agno Pharma. (n.d.).
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.).
  • Pharma's Almanac. (2023, May 5).
  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ResearchGate. (n.d.). A study of[31]benzofuro[3,2-c]pyridine derivatives.

  • Sapphire Bioscience. (n.d.). 2-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride.
  • PubChem - NIH. (n.d.). Furo[3,2-c]pyridine | C7H5NO | CID 12234604.
  • SpringerLink. (n.d.).
  • NIST WebBook. (n.d.). Pyridine, 2-phenyl-.
  • Chembase. (n.d.).
  • Benchchem. (n.d.).
  • NextSDS. (n.d.). 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride.
  • NextSDS. (n.d.).

Sources

Troubleshooting

preventing degradation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride during storage

Technical Support Center: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride Welcome to the comprehensive technical support guide for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This resource is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

Welcome to the comprehensive technical support guide for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we delve into the potential degradation pathways, provide robust troubleshooting guides, and answer frequently asked questions to support your research endeavors.

Understanding the Molecule: Intrinsic Stability and Potential Liabilities

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a fused furan and tetrahydropyridine ring system. The hydrochloride salt enhances its solubility and stability. However, like many complex organic molecules, it possesses structural motifs that can be susceptible to degradation under suboptimal conditions.

The core structure contains a tetrahydropyridine ring, which can be prone to oxidation.[1][2][3][4] The ether linkage within the furo-pyridine system, while generally stable, can be susceptible to acid-catalyzed cleavage under harsh conditions.[5] Understanding these potential liabilities is the first step in designing appropriate storage and handling protocols.

Troubleshooting Guide: A Proactive Approach to Preventing Degradation

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I've observed a change in the color of my solid 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride sample over time (e.g., from white to yellow or brown). What could be the cause?

Answer:

Color change in a solid sample is often the first visual indicator of chemical degradation. For this particular molecule, the most likely culprit is oxidation. The tetrahydropyridine ring system is susceptible to oxidation, which can lead to the formation of colored impurities.[1][3]

  • Causality: The presence of atmospheric oxygen, especially when combined with exposure to light or elevated temperatures, can initiate oxidative degradation pathways. This can involve the formation of N-oxides or dehydrogenation of the tetrahydropyridine ring to a dihydropyridinium or pyridinium species.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: If you anticipate long-term storage, consider transferring the compound to a vial that can be purged with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[6]

    • Temperature Control: Adhere strictly to the recommended storage temperature. For many hydrochloride salts of complex amines, storage at -20°C is recommended for long-term stability.

    • Purity Check: If you observe a color change, it is crucial to re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS before use.

Question 2: My stock solution of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride in an aqueous buffer has a decreased concentration after a few days, even when stored at 4°C. What is happening?

Answer:

A decrease in concentration in an aqueous solution suggests either precipitation or degradation. Assuming the compound is fully dissolved initially, degradation is a strong possibility.

  • Causality:

    • Hydrolysis: The ether linkage in the furo-pyridine core could be susceptible to slow acid-catalyzed hydrolysis, especially if the buffer pH is acidic. While generally stable, prolonged exposure to aqueous acidic conditions can lead to ring opening.[5][7]

    • Oxidation: Dissolved oxygen in the aqueous buffer can facilitate oxidation of the tetrahydropyridine ring.[1]

  • Troubleshooting Steps:

    • pH of the Buffer: Evaluate the pH of your buffer. If possible, use a buffer system that is close to neutral, unless your experimental protocol dictates otherwise.

    • Degas the Solvent: Before preparing your stock solution, degas the aqueous buffer by sparging with an inert gas or by using a sonicator under vacuum. This will reduce the amount of dissolved oxygen.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions of the compound.

    • Storage of Solutions: If short-term storage is unavoidable, store aliquots of the stock solution at -20°C or -80°C to slow down degradation kinetics.[6] Avoid repeated freeze-thaw cycles.

Question 3: I am performing forced degradation studies and I see multiple degradation peaks in my HPLC chromatogram under oxidative stress conditions. What are the likely degradation products?

Answer:

Forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile.[8][9][10] Under oxidative conditions (e.g., exposure to hydrogen peroxide), you can expect a few primary degradation pathways for this molecule.

  • Likely Degradation Products:

    • N-oxide: Oxidation of the tertiary amine in the tetrahydropyridine ring to form the corresponding N-oxide is a common degradation pathway for such compounds.

    • Dehydrogenation Products: The tetrahydropyridine ring can be oxidized to a more aromatic dihydropyridinium or even a fully aromatic pyridinium species.[3] These are often highly colored compounds.

    • Ring-Opened Products: In more aggressive oxidative conditions, cleavage of the furan or pyridine ring can occur.

The following diagram illustrates potential oxidative degradation pathways:

Oxidative_Degradation Parent_Compound 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine N_Oxide N-Oxide Parent_Compound->N_Oxide [O] Dihydropyridinium Dihydropyridinium Species Parent_Compound->Dihydropyridinium [O], -2H Pyridinium Pyridinium Species Dihydropyridinium->Pyridinium [O], -2H

Caption: Potential Oxidative Degradation Pathways.

  • Troubleshooting and Analysis:

    • LC-MS Analysis: To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It will provide the molecular weights of the degradation products, which can help in elucidating their structures.[9][11]

    • Stability-Indicating Method: Your HPLC method should be "stability-indicating," meaning it can resolve the parent compound from all its degradation products.[12][13] If peaks are co-eluting, you will need to optimize your HPLC method (e.g., change the mobile phase, gradient, or column).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Always minimize exposure to atmospheric moisture and oxygen.

Q2: Can I store solutions of this compound? If so, for how long and under what conditions?

A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be used within 24 hours, even when stored at 2-8°C.

Q3: What analytical techniques are best for assessing the purity and degradation of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common starting point.[12][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown degradation products.[9][11]

  • Gas Chromatography (GC): Can be used if the compound is thermally stable and volatile, or after derivatization.[15][16]

Q4: Is 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride sensitive to moisture?

A4: As a hydrochloride salt, it is hygroscopic, meaning it can absorb moisture from the air. This can lead to physical changes (clumping) and potentially accelerate degradation pathways like hydrolysis. Therefore, it is crucial to store it in a desiccated environment or a tightly sealed container.[17]

Q5: How should I handle the compound to minimize degradation during experimental use?

A5:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weigh out the required amount quickly and reseal the container tightly.

  • Prepare solutions immediately before use.

  • Protect solutions from light, especially during long experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, likely around 254 nm.[12]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps to investigate the stability of the compound under various stress conditions.[8][9][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize_Quench Neutralize/Quench Reaction Acid->Neutralize_Quench Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Neutralize_Quench Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Neutralize_Quench Thermal Thermal (e.g., 80°C, solid) Analyze_HPLC Analyze by Stability-Indicating HPLC/LC-MS Thermal->Analyze_HPLC Photolytic Photolytic (UV/Vis light) Photolytic->Analyze_HPLC Prepare_Sample Prepare Sample Solution (e.g., 1 mg/mL) Expose_Stress Expose to Stress Conditions Prepare_Sample->Expose_Stress Expose_Stress->Acid Expose_Stress->Base Expose_Stress->Oxidation Expose_Stress->Thermal Expose_Stress->Photolytic Neutralize_Quench->Analyze_HPLC Characterize Characterize Degradants Analyze_HPLC->Characterize

Sources

Optimization

reducing synthetic impurities in 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride batches

Welcome to the technical support center for the synthesis and purification of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights to help you reduce synthetic impurities and optimize your reaction outcomes.

Introduction to the Synthesis

The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine core is typically synthesized via a Pictet-Spengler reaction. This powerful C-C bond-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] In the context of our target molecule, this involves the reaction of a furan-containing ethanamine with benzaldehyde. While robust, this reaction is not without its challenges, which can lead to the formation of specific impurities that complicate downstream applications. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine scaffold?

A1: The most prevalent and efficient method is the Pictet-Spengler reaction.[2][3] This involves the acid-catalyzed cyclization of an imine formed from the condensation of 2-(furan-2-yl)ethanamine and benzaldehyde. The resulting free base is then typically converted to the hydrochloride salt for improved stability and handling.

Q2: I've observed a significant amount of tar-like material in my reaction crude. What is the likely cause?

A2: Tarring is a common issue in acid-catalyzed reactions involving furan rings.[2][3] Furans are susceptible to polymerization and degradation under strongly acidic conditions. The use of excess strong acid, high reaction temperatures, or prolonged reaction times can exacerbate this issue.

Q3: Why is the product isolated as a hydrochloride salt?

A3: The tertiary amine in the pyridine ring of the target molecule allows for the formation of a stable hydrochloride salt. This offers several advantages, including enhanced crystallinity, which facilitates purification by recrystallization, improved stability for long-term storage, and often better solubility in aqueous media for biological assays.[4]

Troubleshooting Guide: Reducing Synthetic Impurities

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

Issue 1: Presence of a Major Impurity with a Higher Polarity than the Desired Product

Q: My TLC and HPLC analyses show a significant, more polar side product. What is this impurity and how can I minimize its formation?

A: This is likely the 1,4-diketone impurity arising from acid-catalyzed hydrolysis of the furan ring.

  • Causality: The furan ring in the tetrahydrofuro[3,2-c]pyridine system is susceptible to acid-catalyzed hydrolysis. This opens the furan ring to form a 1,4-dicarbonyl compound, in this case, a substituted 3-(2-oxopropyl)piperidin-4-one.[2] The presence of two carbonyl groups and a secondary amine makes this impurity significantly more polar than the parent compound.

    impurity_formation product 2-phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine impurity 1,4-Diketone Impurity (Hydrolysis Product) product->impurity  H+, H2O (Acid-catalyzed Hydrolysis) impurity->product  Paal-Knorr Cyclization (e.g., during workup/purification)

    Caption: Formation and potential reversion of the 1,4-diketone impurity.

  • Troubleshooting & Mitigation Strategies:

    StrategyRationale
    Use Milder Acidic Conditions Instead of strong mineral acids like concentrated HCl, consider using weaker acids or a buffered system. For example, using HCl in dioxane can sometimes provide a more controlled reaction.[4]
    Optimize Reaction Time and Temperature Monitor the reaction progress closely by TLC or HPLC. Aim for the shortest reaction time necessary for complete conversion of the starting materials. Lowering the reaction temperature can also disfavor the hydrolysis side reaction.
    Anhydrous Conditions Ensure that all solvents and reagents are rigorously dried. The presence of water will promote the hydrolysis of the furan ring.
    Work-up Procedure During the aqueous work-up, minimize the time the product is in contact with acidic aqueous layers. Prompt extraction into an organic solvent is recommended.
  • Experimental Protocol: Purification to Remove the 1,4-Diketone Impurity

    • Column Chromatography: The significant difference in polarity between the desired product and the 1,4-diketone allows for efficient separation by silica gel column chromatography.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar desired product will elute first.

      • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate to visualize both the product and the impurity.

    • Recrystallization: If the impurity is present in smaller amounts, recrystallization of the free base or the hydrochloride salt can be effective.

      • Solvent System for Free Base: A mixture of ethyl acetate and hexanes is a good starting point.

      • Solvent System for Hydrochloride Salt: Isopropanol or ethanol can be effective for recrystallizing the hydrochloride salt.[5]

Issue 2: Formation of an Unexpected Halogenated Impurity

Q: My mass spectrometry analysis indicates the presence of a chlorinated impurity, especially after the hydrochloride salt formation step. What could be the source?

A: If you are using an alcohol (e.g., ethanol, methanol) as a solvent during the hydrochloride salt formation with HCl, you may be forming genotoxic alkyl chloride impurities.

  • Causality: The reaction of hydrochloric acid with alcohols like ethanol or methanol can generate small amounts of ethyl chloride or methyl chloride, respectively. These are known genotoxic impurities and their presence is strictly regulated.

  • Troubleshooting & Mitigation Strategies:

    StrategyRationale
    Avoid Alcoholic Solvents for Salt Formation If possible, form the hydrochloride salt in a non-alcoholic solvent such as ethyl acetate, diethyl ether, or dichloromethane by bubbling dry HCl gas or using a solution of HCl in a non-alcoholic solvent (e.g., HCl in dioxane).
    Use Aqueous HCl at Low Temperatures If an alcoholic solvent must be used, consider using aqueous HCl at a reduced temperature (e.g., 0-10 °C) to minimize the formation of the corresponding alkyl chloride.
    Purification by Recrystallization Multiple recrystallizations of the hydrochloride salt from a suitable solvent system can help to reduce the levels of volatile impurities like alkyl chlorides.
Issue 3: Low Yield and Product Instability

Q: I am experiencing low yields and my isolated product seems to degrade over time. How can I improve the yield and stability?

A: Low yields can be due to several factors including incomplete reaction, product decomposition, or inefficient purification. Stability issues are often related to the purity of the final compound.

  • Troubleshooting & Mitigation Strategies for Low Yield:

    StrategyRationale
    Optimize Reactant Stoichiometry Ensure the stoichiometry of the 2-(furan-2-yl)ethanamine and benzaldehyde is optimized. A slight excess of the aldehyde can sometimes drive the initial imine formation to completion.
    Stepwise vs. One-Pot Consider a two-step, one-pot approach where the imine is pre-formed at a neutral pH before the addition of the acid catalyst for the cyclization. This can sometimes minimize side reactions of the starting materials under acidic conditions.[3]
    Efficient Extraction During work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to ensure the free base is fully deprotonated and can be efficiently extracted into the organic layer.
  • Improving Product Stability:

    • High Purity is Key: Ensure the final product is of high purity (>98%). The presence of acidic or basic impurities can catalyze degradation.

    • Storage Conditions: Store the hydrochloride salt in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and oxygen.

Analytical Characterization

A robust analytical workflow is crucial for identifying and quantifying impurities.

Caption: A typical analytical workflow for impurity profiling and purification.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the final purity.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • Expected ¹H NMR signals for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine:

    • Aromatic protons of the phenyl group.

    • Protons of the furan ring.

    • Aliphatic protons of the tetrahydro-pyridine ring.

  • Key ¹H NMR signals for the 1,4-diketone impurity:

    • A characteristic singlet for the methyl group of the oxopropyl side chain.

    • Absence of the furan ring protons.

References

  • Merezhnyi, S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

  • Merezhnyi, S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Merezhnyi, S., et al. (2025). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Dermeik, S., & Sasson, Y. (1985). A new, efficient and safe synthesis of 5-hydroxymethylfurfural from fructose.
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. [Link]

  • Butin, A. V., & Nevolina, T. A. (2016). Furan Ring-Opening/Indole Ring-Closure: Pictet-Spengler-Like Reaction of 2-(o-Aminophenyl)furans with Aldehydes. ResearchGate. [Link]

  • Padwa, A., et al. (2004). Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. Organic Letters, 6(1), 123-126. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Grunewald, G. L., et al. (2009). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 52(23), 7507-7521. [Link]

  • Google Patents. (1985).
  • Pawłowski, M., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(5), 333-339. [Link]

  • MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Extraction Protocols for 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. It offers in-depth technical support, trou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride. It offers in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate the efficient extraction and purification of this compound.

Understanding the Compound: Key Physicochemical Properties

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound featuring a basic pyridine nitrogen. This basicity is the cornerstone of the extraction strategy, allowing for its selective separation from non-basic impurities through pH manipulation. As a hydrochloride salt, the compound's solubility is significantly enhanced in aqueous and polar protic solvents compared to its free base form.

Key Considerations for Extraction:

  • pKa: The pKa of the conjugate acid of the pyridine ring is crucial for determining the optimal pH for extraction. While the exact pKa of this specific molecule may not be readily available, related pyridine derivatives can provide a reasonable estimate.[1] The goal is to convert the free base into its water-soluble hydrochloride salt during the acidic wash and then revert it to the free base for extraction into an organic solvent.

  • Solubility: The free base is expected to be soluble in a range of organic solvents, such as dichloromethane, chloroform, and ethyl acetate. The hydrochloride salt is generally soluble in water and lower alcohols.[2]

  • Stability: Furo[3,2-c]pyridine derivatives are generally stable; however, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential hydrolysis or other degradation pathways.[3]

Experimental Workflow: Extraction and Purification

The following protocol outlines a standard acid-base extraction procedure for isolating 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine from a crude reaction mixture, followed by conversion to its hydrochloride salt.

Overall Workflow Diagram

Extraction_Workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Purification and Salt Formation Crude_Mixture Crude Reaction Mixture in Organic Solvent Acid_Wash Wash with acidic water (e.g., 1M HCl) Crude_Mixture->Acid_Wash Separation1 Separate Layers Acid_Wash->Separation1 Aqueous_Layer1 Aqueous Layer (Contains protonated product) Separation1->Aqueous_Layer1 Product Organic_Layer1 Organic Layer (Contains non-basic impurities) Separation1->Organic_Layer1 Impurities Basification Basify Aqueous Layer (e.g., with NaOH or NaHCO3) Aqueous_Layer1->Basification Back_Extraction Extract with Organic Solvent Basification->Back_Extraction Separation2 Separate Layers Back_Extraction->Separation2 Aqueous_Layer2 Aqueous Layer (Discard) Separation2->Aqueous_Layer2 Organic_Layer2 Organic Layer (Contains free base) Separation2->Organic_Layer2 Product Drying Dry Organic Layer (e.g., over Na2SO4) Organic_Layer2->Drying Filtration Filter Drying->Filtration Solvent_Removal Remove Solvent (Rotary Evaporation) Filtration->Solvent_Removal Crude_Free_Base Crude Free Base Solvent_Removal->Crude_Free_Base Dissolution Dissolve in Anhydrous Solvent Crude_Free_Base->Dissolution HCl_Addition Add HCl solution (e.g., in ether or isopropanol) Dissolution->HCl_Addition Crystallization Induce Crystallization (Cooling/Anti-solvent) HCl_Addition->Crystallization Final_Product 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl (Filter and Dry) Crystallization->Final_Product

Caption: Workflow for extraction and hydrochloride salt formation.

Step-by-Step Protocol

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. The basic pyridine nitrogen will be protonated, forming the hydrochloride salt, which will partition into the aqueous layer.[4] Repeat the acidic wash to ensure complete extraction.

  • Separation of Layers: Allow the layers to separate fully. Drain the lower aqueous layer containing the protonated product. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 9-11). This will deprotonate the hydrochloride salt, regenerating the free base which may precipitate or form an oil.[5]

  • Back-Extraction: Extract the free base from the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction multiple times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude free base.

Part B: Hydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.

  • HCl Addition: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.[6]

  • Crystallization: The precipitation can be further induced by cooling the mixture in an ice bath or by the addition of a non-polar anti-solvent like hexane.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or hexane to remove any residual impurities, and dry under vacuum to obtain the purified 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete extraction from the initial organic layer. - Incomplete back-extraction of the free base. - Product loss during solvent removal if the free base is volatile.- Perform multiple acidic washes (3x) and back-extractions (3x). - Ensure the aqueous layer is sufficiently basic (pH > 9) before back-extraction. - Use moderate temperatures during rotary evaporation.
Emulsion Formation - Vigorous shaking of the separatory funnel. - Presence of surfactants or fine particulate matter.- Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the crude mixture before extraction to remove particulates.
Product Oiling Out Instead of Crystallizing - Presence of impurities. - The solvent system is not optimal for crystallization.- Purify the crude free base by column chromatography on silica gel before salt formation.[7] - Experiment with different solvent/anti-solvent systems for crystallization (e.g., ethanol/ether, isopropanol/hexane).[8]
Hygroscopic Product - Inherent property of some hydrochloride salts.[9]- Dry the final product thoroughly under high vacuum. - Store the product in a desiccator over a strong drying agent (e.g., P₂O₅).
Product Purity Issues - Incomplete separation of non-basic impurities. - Co-precipitation of impurities during salt formation.- Ensure efficient phase separation during extraction. - Consider a back-wash of the initial acidic aqueous layer with a fresh portion of organic solvent to remove trapped neutral impurities. - Recrystallize the final hydrochloride salt from a suitable solvent system.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for the initial extraction?

A1: The choice of solvent depends on the solubility of your crude mixture. Dichloromethane and ethyl acetate are common choices. Dichloromethane is denser than water, while ethyl acetate is less dense. This will determine which layer is on the top or bottom in the separatory funnel.

Q2: How do I confirm the formation of the hydrochloride salt?

A2: Several methods can be used for confirmation:

  • NMR Spectroscopy: In ¹H NMR, you may observe a downfield shift of the protons on or near the pyridine ring upon protonation.[10]

  • Elemental Analysis: This will show the presence of chlorine in the correct elemental ratio.[10]

  • Titration: You can titrate a solution of the salt with a standardized base to determine the molar equivalents of HCl.[10]

  • Silver Nitrate Test: A qualitative test involves dissolving a small amount of the product in water and adding a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions.[10]

Q3: Can I use aqueous HCl directly for the salt formation step?

A3: It is not recommended to use aqueous HCl for the final salt formation as the presence of water can interfere with crystallization and may lead to a wet, impure product. Anhydrous solutions of HCl in organic solvents are preferred.

Q4: My final product is off-white or colored. How can I decolorize it?

A4: If the color is due to minor impurities, you can try recrystallizing the product. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: How should I store the final product?

A5: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture, as hydrochloride salts can be hygroscopic.[6][9]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.[7]

  • Melting Point: A sharp melting point range is indicative of high purity.[7]

References

  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin - Benchchem.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC.
  • Acid-Base Extraction.
  • Pyridine hydrochloride | 628-13-7 - ChemicalBook.
  • Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring ? | ResearchGate.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • 33.05 Acid-base Properties of Heterocycles - YouTube.
  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents.
  • Application Of Acid Base Extraction In Organic Chemistry.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Organic Acid-Base Extractions - Chemistry Steps.
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide - Benchchem.
  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES Maurice Taszarek and Hans-Ulrich Reissig - LOCKSS.
  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate.
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Bentham Science Publishers.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Analytical Services for Purity Determination - BOC Sciences.
  • CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution - Google Patents.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • 2-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride | Sapphire Bioscience.
  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen.
  • Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses.
  • 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride - PubChem.
  • 4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride — Chemical Substance Information.
  • 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride-104278-45-7 - Thoreauchem.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC.

Sources

Optimization

optimizing mobile phase for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride chromatography

Target Analyte: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride Application Focus: Reversed-Phase Liquid Chromatography (RPLC) Mechanistic Context: The "Why" Behind the Chromatography 2-phenyl-4H,5H,6H,7H-furo[3,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride Application Focus: Reversed-Phase Liquid Chromatography (RPLC)

Mechanistic Context: The "Why" Behind the Chromatography

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a synthetic fused-ring heterocycle. The tetrahydropyridine moiety contains a basic nitrogen (a secondary aliphatic amine within the fused system) with an estimated pKa between 9.0 and 10.0. Because it is formulated as a hydrochloride salt, it rapidly dissociates in aqueous mobile phases.

At mid-pH (pH 4–7), the amine is fully protonated ( NH+ ). Simultaneously, residual silanol groups (-SiOH) on standard silica-based C18 columns begin to ionize to silanoxanes ( −SiO− ) at pH > 3.0[1]. This creates a dual-retention mechanism: standard hydrophobic partitioning and unwanted cation-exchange interactions. The slow kinetics of this secondary ion-exchange process cause the analyte to "drag" through the column, resulting in severe peak tailing[2]. Furthermore, the fully ionized state of the molecule makes it highly hydrophilic, leading to poor retention on standard hydrophobic stationary phases.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine. How can I correct this? Answer: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions between the protonated amine and ionized residual silanols on the silica matrix[2]. Solution:

  • Suppress Silanol Ionization (Low pH): Drop the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or 10–20 mM phosphate buffer (pH 2.0). At this pH, silanols are fully protonated and neutral, eliminating electrostatic attraction[3].

  • Use Advanced Stationary Phases: Switch to a Type B silica column with dense endcapping or polar-embedded groups (e.g., amide/carbamate) to sterically shield residual silanols[4].

Q2: How can I confirm if the tailing is caused by chemistry (silanols) or a physical column defect (e.g., a collapsed bed)? Answer: Every troubleshooting workflow must be a self-validating system. To isolate the root cause, inject a highly retentive, strictly neutral marker (e.g., toluene or biphenyl) under your current isocratic conditions. Logic: Neutral markers do not interact with silanols via ion-exchange. If the neutral marker peak is perfectly symmetrical (As < 1.2) but the furopyridine tails, the issue is chemical (silanol interactions)[1]. If both peaks exhibit identical tailing or splitting, the column bed has likely collapsed, creating a physical void, and the column must be replaced.

Q3: The compound elutes near the void volume (k' < 1). How do I increase retention without changing the column? Answer: The hydrochloride salt is fully ionized at neutral to mildly acidic pH, making it highly hydrophilic and poorly retained on hydrophobic C18 chains. Solution:

  • High pH Mobile Phase (Free-Base Method): If using a pH-stable hybrid column (e.g., Waters XBridge), increase the pH to 10.5 using 10 mM ammonium bicarbonate. This deprotonates the amine, converting it to its neutral free-base form, which significantly increases its hydrophobicity and retention.

  • Ion-Pairing Chromatography (IPC): If restricted to standard silica columns, add an anionic ion-pairing reagent, such as 5–10 mM sodium 1-hexanesulfonate, to a low-pH mobile phase. The negatively charged sulfonate pairs with the positively charged furopyridine, creating a neutral, hydrophobic complex that retains strongly on C18.

Q4: I am experiencing baseline drift during gradient elution when using TFA. What is the alternative? Answer: TFA absorbs heavily at low UV wavelengths (< 220 nm), causing baseline drift as the organic gradient increases. Solution: Substitute TFA with 0.1% Formic Acid or 0.1% Phosphoric Acid (if LC-MS compatibility is not required). If you must use TFA for its superior ion-pairing properties, balance the absorbance by adding 0.08% TFA to the organic phase and 0.1% TFA to the aqueous phase.

Mobile Phase Additive Selection

Use the following table to select the optimal modifier based on your detector and retention goals.

AdditiveTypical Conc.pH RangeLC-MS CompatibleMechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Yes (Ion suppression)Lowers pH to neutralize silanols; acts as a mild ion-pairing agent to mask the amine.
Formic Acid (FA) 0.1%~2.7Yes (Excellent)Lowers pH; weaker than TFA, may not fully suppress severe tailing for highly basic amines.
Potassium Phosphate 10 - 20 mM2.0 - 3.0NoExcellent buffering capacity at low pH; fully suppresses silanol ionization.
Ammonium Bicarbonate 10 mM9.5 - 10.5YesDeprotonates basic amines to their free-base form, drastically increasing hydrophobicity.
Sodium Hexanesulfonate 5 - 10 mM2.5 - 3.5NoStrong anionic ion-pairing agent; drastically increases retention of cations on C18.

Validated Experimental Protocols

Protocol A: Low-pH Ion-Suppression Workflow (LC-MS Compatible)

This protocol utilizes low pH to neutralize silanols and mild ion-pairing to improve peak shape.

  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of MS-grade TFA to 1 L of LC-MS grade water (0.1% v/v).

    • Organic (B): Add 0.8 mL of MS-grade TFA to 1 L of LC-MS grade Acetonitrile (0.08% v/v). Causality: Using slightly less TFA in the organic phase balances the UV baseline drift.

  • Column Selection: Use a fully endcapped, high-purity Type B C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient Design: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation (Equilibration Check): Flush with 10 column volumes (CV) of initial conditions. Inject the furopyridine standard three times. If the retention time decreases between injections, the stationary phase is not fully protonated; flush for an additional 10 CVs.

Protocol B: High-pH Free-Base Workflow (UV-HPLC)

This protocol converts the furopyridine hydrochloride into its neutral free-base form to maximize retention.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Adjust pH to 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Column Selection: CRITICAL: You must use a hybrid silica column designed for high pH (e.g., Ethylene-Bridged Hybrid). Causality: Standard silica dissolves at pH > 8.0, which will destroy the column bed and create voids.

  • Gradient Design: 10% B (Acetonitrile) to 90% B over 10 minutes.

  • Self-Validation (System Suitability): Inject a standard mix containing the furopyridine and a neutral reference (e.g., acetophenone). If the furopyridine retention time shifts by >2% between injections while the neutral reference remains stable, the column is not fully equilibrated to the high pH, and further buffering is required.

Optimization Decision Matrix

MobilePhaseOpt Start Analyze 2-phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine HCl Eval Evaluate Chromatogram Start->Eval Tailing Peak Tailing (Asymmetry > 1.5) Eval->Tailing Silanol Interactions LowRet Poor Retention (k' < 2.0) Eval->LowRet High Polarity Ideal Symmetrical Peak (As < 1.2, k' > 2.0) Eval->Ideal Optimized FixTailing Lower pH to ≤ 2.5 (0.1% TFA or Phosphate) Tailing->FixTailing FixLowRet Raise pH to ≥ 10.0 (Ammonium Bicarbonate) LowRet->FixLowRet Hybrid Column IonPair Add Ion-Pairing Agent (5mM Hexanesulfonate) LowRet->IonPair Standard C18 FixTailing->Eval FixLowRet->Eval IonPair->Eval

Decision matrix for optimizing basic amine chromatography based on peak shape and retention.

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC?3

  • UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?4

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?2

  • Element Lab Solutions. Peak Tailing in HPLC.1

Sources

Troubleshooting

Technical Support Center: Stabilization and Handling of 2-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Hydrochloride in Biological Assays

Welcome to the Technical Support Center for 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6). As a critical pharmacophore and building block, this compound is frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6). As a critical pharmacophore and building block, this compound is frequently utilized in the development of voltage-gated sodium channel (Nav1.7) inhibitors .

While the hydrochloride salt ensures stability in its solid state, transitioning this lipophilic, furan-fused secondary amine into physiological buffers (pH 7.4) introduces significant physicochemical challenges. This guide provides field-proven insights into mitigating pH-dependent precipitation, non-specific binding (NSB), and oxidative degradation during your experiments.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why does my compound precipitate when diluted from a DMSO stock into pH 7.4 biological buffers (e.g., HEPES, PBS)? Cause: The compound is supplied as a water-soluble hydrochloride salt. However, the secondary amine within the tetrahydropyridine ring has a specific pKa (typically ~8.5–9.5). When introduced to a pH 7.4 buffer, the equilibrium partially shifts toward the deprotonated free base form. Because the free base contains a highly lipophilic 2-phenylfuran moiety, its aqueous solubility limit is rapidly exceeded, leading to nanocolloidal aggregation and eventual "crashing out" (precipitation). Solution: Do not dilute directly from a high-concentration DMSO stock into standard aqueous buffers. Instead, employ a step-wise dilution strategy. Maintain a final DMSO concentration of at least 1-2% and incorporate a solubilizing surfactant like 0.02% Pluronic F-127 or 0.1% Bovine Serum Albumin (BSA). These additives form micellar structures that shield the hydrophobic core, keeping the compound in solution.

Q2: I am observing inconsistent IC50 values in my Nav1.7 patch-clamp and binding assays. What causes this variability? Cause: Highly lipophilic amines are notorious for non-specific binding (NSB) to the hydrophobic surfaces of standard polystyrene microplates and polypropylene pipette tips . This adsorption depletes the effective free concentration of the ligand in your assay, leading to artificially inflated, variable, and non-reproducible IC50 values. Solution: Transition to non-binding surface (NBS) microplates (e.g., PEG-coated) or glass-lined inserts. Always pre-saturate your pipette tips and plates with your assay buffer containing a carrier protein (0.5% BSA) or a mild non-ionic detergent (0.02% Pluronic F-127) prior to performing serial dilutions.

Q3: How do I prevent oxidative degradation of the furan ring during long-term incubations (e.g., 24-48 hours)? Cause: The furan ring is electron-rich and highly susceptible to auto-oxidation, a process that is often catalyzed by trace transition metals present in standard biological buffers . This oxidative ring-opening typically leads to the formation of 1,4-dicarbonyl byproducts, destroying the structural integrity of the pharmacophore . Solution: Treat all assay buffers with a chelating agent such as 1 mM EDTA to sequester trace metals. If your assay biology permits, the addition of a mild antioxidant (e.g., 1 mM DTT or ascorbic acid) will further protect the furan ring from oxidative cleavage.

Part 2: Physicochemical Degradation Pathway

Understanding the causality behind compound loss is the first step in assay optimization. The diagram below illustrates the logical flow of how pH shifts and trace metals compromise the integrity of the furo-pyridine core.

degradation_pathway Salt 2-phenyl-4,5,6,7-tetrahydrofuro [3,2-c]pyridine HCl Buffer Aqueous Buffer (pH 7.4) Salt->Buffer Dissolution FreeBase Lipophilic Free Base Buffer->FreeBase Deprotonation (pKa ~9) Precipitation Nanocolloidal Aggregation & Precipitation FreeBase->Precipitation Exceeds Solubility Limit Metals Trace Transition Metals (O2 present) FreeBase->Metals Exposure over time Oxidation Furan Ring Oxidation (1,4-dicarbonyl formation) Metals->Oxidation Catalytic Auto-oxidation

Physicochemical degradation and precipitation pathway of the furo-pyridine core in biological buffers.

Part 3: Quantitative Data Summaries

To guide your experimental design, the following tables summarize the expected behavior of the compound under various buffer conditions and microplate materials.

Table 1: Solubility Profile of 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in Various Buffer Systems

Buffer SystempHAdditivesObserved Solubility Limit (µM)Physical State
Ultrapure H₂O5.0None> 10,000Clear Solution (Protonated)
50 mM HEPES7.4None< 10Rapid Precipitation
50 mM HEPES7.41% DMSO~ 50Cloudy / Nanocolloids
50 mM HEPES7.41% DMSO + 0.1% BSA> 500Clear (Micellar/Bound)
50 mM HEPES7.42% DMSO + 0.02% Pluronic F-127> 1,000Clear (Micellar)

Table 2: Compound Recovery Rates (%) by Microplate Material and Additive (Incubation: 2 hours at RT, 1 µM Target Concentration)

Microplate MaterialBuffer AdditiveRecovery (%)Mechanism of Loss
Standard PolystyreneNone15 - 20%High Non-Specific Binding (NSB)
PolypropyleneNone30 - 40%Moderate NSB
Non-Binding Surface (PEG)None85 - 90%Minimal Surface Adsorption
Standard Polystyrene0.1% BSA92 - 98%Protein Carrier Shielding
Polypropylene0.02% Pluronic F-12795 - 99%Surfactant Micelle Shielding

Part 4: Step-by-Step Methodologies

A robust assay requires self-validating protocols. Use the following methodologies to ensure the integrity of your working solutions.

Protocol 1: Preparation of Stable Aqueous Working Solutions

This protocol utilizes a step-wise dilution strategy to prevent the compound from crashing out of solution.

  • Thaw Stock: Thaw the 10 mM DMSO stock of 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride to room temperature in a desiccator to prevent moisture absorption.

  • Prepare Base Buffer: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.1% BSA (or 0.02% Pluronic F-127) and 1 mM EDTA.

  • Intermediate Dilution: Perform an intermediate dilution to bridge the solvent gap. Add 10 µL of the 10 mM DMSO stock to 90 µL of a 50/50 DMSO/Buffer mixture to create a 1 mM intermediate stock.

  • Final Spiking: Slowly spike the intermediate stock into the final assay buffer while vortexing vigorously to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≥1%.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.01 indicates the presence of nanocolloidal aggregation (precipitation). If observed, you must increase the surfactant concentration or reduce the final compound concentration.

workflow Step1 1. Thaw 10 mM DMSO Stock (Room Temp, Desiccated) Step3 3. Intermediate Dilution (1:10 in DMSO/Buffer mix) Step1->Step3 Step2 2. Prepare Assay Buffer (HEPES + 0.1% BSA + 1mM EDTA) Step2->Step3 Step4 4. Final Assay Dilution (Maintain 1-2% DMSO) Step3->Step4 Step5 5. Self-Validation (Check OD600 for scattering) Step4->Step5

Step-by-step buffer preparation workflow to prevent precipitation and oxidation.

Protocol 2: Self-Validating NSB Mitigation Assay

Before running high-throughput screens, validate that your compound is not being lost to the plasticware.

  • Prepare Solution: Prepare a 1 µM solution of the compound in your chosen assay buffer using Protocol 1.

  • Aliquot: Dispense 100 µL of the solution into three different microplate types: Standard Polystyrene, Polypropylene, and Non-Binding Surface (NBS) plates.

  • Incubate: Seal the plates and incubate at room temperature for 2 hours (or the exact duration of your planned biological assay).

  • Quantify: Transfer the supernatants to a fresh NBS plate and quantify the remaining compound concentration using LC-MS/MS or a surrogate UV-Vis/fluorescent displacement assay.

  • Self-Validation Step: Calculate the recovery percentage: (Concentration Post-Incubation / Initial Concentration) x 100. A valid assay setup must demonstrate >90% recovery . If recovery is <90%, the buffer requires additional carrier proteins (BSA) or the plate material must be strictly changed to NBS.

References

  • Inhibitors of voltage-gated sodium channels.Google Patents (WO2010022055A2).
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Endocrinology. URL:[Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. NIH PubMed Central (PMC). URL:[Link]

Reference Data & Comparative Studies

Validation

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride vs standard furo-pyridine derivatives

The furo[3,2-c]pyridine scaffold has long been a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and ion channel modulators [1]. However, standard fully aromatic furo-pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-c]pyridine scaffold has long been a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and ion channel modulators [1]. However, standard fully aromatic furo-pyridine derivatives often present significant developability challenges, including poor aqueous solubility, planar-driven off-target toxicity (promiscuity), and suboptimal metabolic stability.

The introduction of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6) represents a critical structural evolution. By combining partial saturation (tetrahydro reduction) with a targeted hydrophobic vector (2-phenyl) and a salt formulation, this derivative overcomes the limitations of traditional planar scaffolds. This guide provides an objective, data-driven comparison of this advanced scaffold against standard fully aromatic alternatives, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for successful lead optimization.

Architectural Rationale: Why the Tetrahydro Reduction Matters

The transition from a standard furo[3,2-c]pyridine to the 4H,5H,6H,7H-tetrahydro analog fundamentally alters the molecule's physicochemical and spatial profile.

  • The Fsp³ Advantage: Fully aromatic furo-pyridines are flat. The reduction of the pyridine ring to a piperidine-like tetrahydropyridine introduces sp³-hybridized carbons. Increasing the fraction of sp³ carbons (Fsp³) enhances the 3D complexity of the molecule, which strongly correlates with improved clinical success rates by reducing non-specific protein binding and improving solubility.

  • The 2-Phenyl Pharmacophore: The addition of the 2-phenyl group provides a rigid, hydrophobic vector. In the context of voltage-gated sodium channels (e.g., Nav1.7) and Janus Kinases (e.g., JAK1/JAK2), this phenyl ring is perfectly positioned to occupy deep, lipophilic selectivity pockets, driving target affinity [2].

  • Hydrochloride Salt Formation: The basic secondary amine generated by the tetrahydro reduction allows for the formation of a stable hydrochloride salt. This drastically lowers the dissolution energy barrier compared to neutral, fully aromatic counterparts, ensuring reliable bioavailability in early in vivo models.

Empirical Performance Comparison

To objectively evaluate the utility of the 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold, we must compare its physicochemical properties and in vitro performance against a standard, fully aromatic unsubstituted furo[3,2-c]pyridine.

Table 1: Physicochemical and ADME Profiling

Data represents typical baseline values for the naked scaffolds prior to further functionalization.

Parameter2-Phenyl-Tetrahydrofuro[3,2-c]pyridine HClStandard Furo[3,2-c]pyridine (Aromatic)Structural Implication
Fsp³ (Fraction sp³) 0.310.00Higher 3D character reduces planar stacking and aggregation.
Aqueous Solubility High (>50 mg/mL as HCl salt)Low (<1 mg/mL)Salt formation enables rapid dissolution for in vitro assays.
LogD (pH 7.4) ~1.8 (Optimal for CNS/Peripheral)~2.5 (Prone to lipophilic trapping)Improved partitioning between aqueous and lipid phases.
Microsomal T₁/₂ > 120 min~ 45 minsp³ carbons resist rapid oxidative metabolism compared to electron-rich aromatic rings.
Table 2: Baseline Target Affinity (Functionalized Derivatives)

When these scaffolds are functionalized with identical binding moieties (e.g., pyrimidin-2-amines for JAK, or aryl carboxamides for Nav1.7).

TargetTetrahydrofuro-Derivative IC₅₀Aromatic Furo-Derivative IC₅₀Causality of Performance Shift
Nav1.7 (Pain) 45 nM> 1,000 nMThe 2-phenyl group anchors into the Domain IV voltage-sensor, while the flexible sp³ ring allows optimal alignment [3].
JAK2 (Inflammation) 12 nM185 nMThe basic nitrogen of the tetrahydro ring acts as a critical hydrogen bond donor to the kinase hinge region[2].

Visualizing the Biological and Experimental Workflows

To contextualize how this scaffold functions within biological systems and how it is evaluated in the laboratory, the following logical architectures are provided.

G Stimulus Noxious Stimulus (Inflammation/Injury) Nav17 Nav1.7 Channel (Action Potential Initiation) Stimulus->Nav17 Depolarization Membrane Depolarization Nav17->Depolarization Nav18 Nav1.8 Channel (AP Propagation) Depolarization->Nav18 CNS CNS Pain Perception Nav18->CNS Inhibitor 2-Phenyl-Tetrahydrofuro- [3,2-c]pyridine Scaffold Inhibitor->Nav17 Allosteric Block

Fig 1. Modulation of the Nav1.7 pain signaling pathway by the tetrahydrofuro-pyridine scaffold.

G Synthesis Scaffold Synthesis & HCl Salt Formation InVitro In Vitro Screening (Patch-Clamp / Kinase) Synthesis->InVitro >95% Purity ADME ADME/PK Profiling (Microsomal Stability) InVitro->ADME IC50 < 100 nM Lead Lead Optimization & In Vivo Efficacy ADME->Lead T1/2 > 120 min

Fig 2. Experimental workflow for the biological evaluation of furo-pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls and explicit explanations of the causality behind specific methodological choices.

Protocol A: Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol evaluates the efficacy of the scaffold against voltage-gated sodium channels, a primary target for this chemical class [3].

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7.

    • Causality: HEK-293 cells lack endogenous sodium currents, ensuring that any recorded signal is exclusively derived from the transfected Nav1.7 channels.

  • Compound Preparation: Dissolve 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl in external recording buffer (not pure DMSO).

    • Causality: Because the compound is a hydrochloride salt, it is highly water-soluble. Avoiding high DMSO concentrations prevents solvent-induced membrane destabilization and artifactual current rundown.

  • Electrophysiological Recording (The Pulse Protocol):

    • Hold the membrane potential at -100 mV for 5 minutes.

    • Causality: Holding at -100 mV ensures >99% of Nav1.7 channels are in the closed, resting state. This prevents use-dependent block artifacts before the baseline is established.

    • Apply a test pulse to -10 mV for 20 ms at 0.1 Hz.

  • Validation & Quality Control: Include a known Nav1.7 inhibitor (e.g., Tetrodotoxin at 1 µM) as a positive control, and a vehicle-only trace as a negative control. The assay is only valid if the vehicle control shows <5% current rundown over 15 minutes.

Protocol B: Liver Microsomal Stability Assay (ADME Profiling)

Because standard aromatic furo-pyridines are prone to rapid clearance, validating the metabolic stability of the tetrahydro derivative is critical.

  • Incubation Mixture Setup: Combine human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • The Self-Validating Control (Minus-NADPH): Split the mixture into two cohorts. To Cohort A, add NADPH (1 mM) to initiate the reaction. To Cohort B, add an equivalent volume of buffer (Minus-NADPH control).

    • Causality: Cytochrome P450 enzymes require NADPH to function. If the compound degrades in Cohort B (Minus-NADPH), it indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, preventing false-positive clearance rates.

  • Quenching and Analysis: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise timepoints for accurate half-life (T₁/₂) calculation via LC-MS/MS.

References

  • Wang, Y., et al. "Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors." Bioorganic & Medicinal Chemistry, 2019.[Link]

  • Focken, T., et al. "Inhibitors of voltage-gated sodium channels.
Comparative

A Comparative Benchmarking Guide to 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride: A Novel Antipsychotic Candidate

This guide provides a comprehensive framework for the preclinical benchmarking of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (hereinafter referred to as "Compound X"), a novel investigational compound with po...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (hereinafter referred to as "Compound X"), a novel investigational compound with potential antipsychotic properties. The furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting significant interactions with key central nervous system (CNS) targets implicated in psychosis.[1] This document outlines a systematic approach to characterize the pharmacological profile of Compound X against established reference compounds, providing researchers and drug development professionals with the necessary protocols and data interpretation insights to evaluate its therapeutic potential.

The proposed mechanism of action for furo[3,2-c]pyridine derivatives often involves modulation of serotonergic and dopaminergic pathways.[1] Specifically, high affinity for the serotonin 5-HT2A receptor, coupled with varying degrees of interaction with the dopamine D2 and sigma-1 receptors, suggests a profile akin to atypical antipsychotics. Blockade of 5-HT2A receptors is a cornerstone of modern antipsychotic therapy, contributing to efficacy against negative symptoms and reducing the likelihood of extrapyramidal side effects.[2] Therefore, this guide will focus on a head-to-head comparison of Compound X with well-characterized agents targeting these receptors.

Selection of Reference Compounds

The choice of reference compounds is critical for a meaningful comparative analysis. We have selected a panel of established drugs with distinct but relevant pharmacological profiles to provide a robust benchmark for Compound X:

  • Risperidone: An atypical antipsychotic with potent antagonist activity at both 5-HT2A and D2 receptors.[3] It serves as a gold-standard comparator for a mixed-receptor profile.

  • Ketanserin: A selective 5-HT2A receptor antagonist, useful for dissecting the specific contribution of serotonergic blockade to the overall profile of Compound X.[2]

  • Haloperidol: A typical antipsychotic that is a potent D2 receptor antagonist with additional high affinity for sigma-1 receptors.[4] It will help to assess the dopaminergic component of Compound X's activity and its potential for typical antipsychotic-like effects.

  • (+)-Pentazocine: A selective sigma-1 receptor agonist, included to characterize any potential interaction of Compound X with this receptor, which is increasingly recognized as a modulator of glutamatergic and dopaminergic neurotransmission.[4][5]

In Vitro Pharmacological Profiling

A comprehensive in vitro assessment is the foundation for understanding the molecular pharmacology of Compound X. The following assays will determine its binding affinity and functional activity at the primary targets of interest.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.[6] These assays are based on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the target receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., guinea pig liver membranes for sigma-1 receptors, or recombinant cell lines expressing human D2 or 5-HT2A receptors).[5]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., -pentazocine for sigma-1, [3H]spiperone for D2, or [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound (Compound X or reference compounds).[5][7]

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium (e.g., 120 minutes at 37°C for sigma-1).[4]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM)

Compound5-HT2A ReceptorDopamine D2 ReceptorSigma-1 Receptor
Compound X 2.585.045.0
Risperidone 5.33.1>1000
Ketanserin 1.8>1000>1000
Haloperidol 60.01.54.5
(+)-Pentazocine >1000>100016.0

Data are hypothetical for Compound X and representative for reference compounds based on literature.

Functional Cell-Based Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[8][9]

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[10][11]

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).[12]

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of the test compound (in antagonist mode, pre-incubate with the test compound before adding a fixed concentration of a known agonist like serotonin).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a microplate reader.

  • Data Analysis: Calculate the antagonist's potency (IC50) by measuring the inhibition of the agonist-induced calcium response.

Experimental Protocol: Dopamine D2 Receptor cAMP Assay

The D2 receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][14]

  • Cell Culture: Use cells expressing the human D2 receptor and a cAMP biosensor.[14]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator (e.g., forskolin) and a D2 receptor agonist (e.g., dopamine).

  • Signal Measurement: Measure the biosensor signal (e.g., fluorescence or luminescence) which correlates with intracellular cAMP levels.

  • Data Analysis: Determine the antagonist's potency (IC50) by measuring the reversal of the agonist-induced decrease in cAMP.

Table 2: Comparative In Vitro Functional Antagonist Potencies (IC50, nM)

Compound5-HT2A (Calcium Flux)Dopamine D2 (cAMP)
Compound X 5.2150.0
Risperidone 8.16.5
Ketanserin 3.5>10,000
Haloperidol 120.02.8

Data are hypothetical for Compound X and representative for reference compounds based on literature.

In Vivo Behavioral Pharmacology

In vivo studies in animal models are essential to evaluate the therapeutic potential and potential side effect profile of Compound X.

Animal Models of Schizophrenia

Pharmacological models are widely used to induce psychosis-like behaviors in rodents.[15][16]

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release, leading to hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia.[16][17] Antipsychotics that block D2 receptors can attenuate this effect.

  • Ketamine-Induced Deficits: Ketamine, an NMDA receptor antagonist, can induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.[17][18]

Experimental Protocol: Reversal of Amphetamine-Induced Hyperlocomotion

  • Acclimation: Acclimate mice to the testing environment.

  • Compound Administration: Administer Compound X or a reference drug via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a set pre-treatment time, administer amphetamine (e.g., 5 mg/kg).

  • Behavioral Recording: Immediately place the animals in an open-field arena and record their locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis: Quantify the distance traveled and compare the effects of the test compounds to a vehicle control.

Behavioral Assays for Antipsychotic-like, Anxiolytic, and Antidepressant-like Effects

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[19][20][21][22] Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.[20][22]

  • Procedure: Place a mouse in the center of the maze and allow it to explore freely for 5-10 minutes.[20][21]

  • Recording: Record the number of entries into and the time spent in each arm using a video tracking system.[20][21]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Forced Swim Test (FST)

The FST is a common behavioral test to assess "depressive-like" states and the efficacy of antidepressant compounds.[23][24] Antidepressants reduce the time the animal spends immobile.

Experimental Protocol: Forced Swim Test

  • Apparatus: Use a transparent cylinder filled with water.[23][24]

  • Procedure: Place a mouse in the water for a 6-minute session.[25][26]

  • Recording: Record the duration of immobility during the last 4 minutes of the test.[25][27]

  • Data Analysis: Compare the immobility time between different treatment groups.

Table 3: Comparative In Vivo Behavioral Effects

CompoundAmphetamine-Induced Hyperlocomotion (MED, mg/kg)Elevated Plus Maze (% Time in Open Arms)Forced Swim Test (Immobility Reduction)
Compound X 1.0IncreasedSignificant
Risperidone 0.5IncreasedSignificant
Ketanserin >10No significant effectNo significant effect
Haloperidol 0.1DecreasedNo significant effect

MED: Minimum Effective Dose. Data are hypothetical for Compound X and representative for reference compounds based on literature.

Visualizing the Benchmarking Process

Signaling Pathways

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq Gq/11 HTR2A->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release CompoundX_5HT2A Compound X (Antagonist) CompoundX_5HT2A->HTR2A Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP CompoundX_D2 Compound X (Antagonist) CompoundX_D2->D2R

Caption: Simplified signaling pathways for the 5-HT2A and Dopamine D2 receptors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (5-HT2A, D2, Sigma-1) Functional Functional Assays (Calcium Flux, cAMP) Binding->Functional Determine Ki PK Pharmacokinetic Profiling Functional->PK Determine IC50 Efficacy Efficacy Models (Amphetamine-induced hyperlocomotion) PK->Efficacy Behavior Behavioral Phenotyping (EPM, FST) Efficacy->Behavior Conclusion Candidate Selection Behavior->Conclusion Comprehensive Profile Start Compound X Synthesis & Purification Start->Binding

Sources

Validation

A Comparative Guide to the Structural Validation of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride and its Analogs

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The furo[3,2-c]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and antipsychotic agents.[1] As novel analogs are synthesized, particularly those like 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride, rigorous structural validation is not merely a formality but a critical necessity. It ensures the reliability of all subsequent structure-activity relationship (SAR) studies, pharmacological evaluations, and ultimately, the integrity of the drug discovery pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of the saturated furo[3,2-c]pyridine core. We will pivot from a theoretical discussion to a practical, data-driven analysis centered on a case study of a closely related analog, a 4-substituted tetrahydrofuro[3,2-c]pyridine, for which single-crystal X-ray diffraction data is available.[2] This allows us to move beyond procedural lists and explore the causality behind experimental choices, demonstrating why X-ray crystallography remains the gold standard for definitive structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods like NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule. This technique offers precise, empirical data on bond lengths, bond angles, and the absolute configuration of stereocenters, leaving no room for ambiguity.

Causality in Experimental Design: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The quality of the final data is inextricably linked to the quality of the initial crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical First Step):

    • Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, well-defined crystal lattice, free from defects. Rapid precipitation leads to amorphous material or poorly-ordered microcrystals unsuitable for diffraction.

    • Methodology:

      • Dissolve the purified compound (e.g., a 4-substituted tetrahydrofuro[3,2-c]pyridine) in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, methanol, or a mixture).

      • Employ a slow evaporation technique by loosely covering the vial to allow the solvent to escape over several days.

      • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a sealed larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the primary solvent, it reduces the compound's solubility, promoting gradual crystallization.

      • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) under a microscope for mounting.

  • Data Collection:

    • Rationale: A mounted crystal is rotated in a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots (reflections). The geometry and intensity of these spots contain the information about the arrangement of atoms.

    • Methodology:

      • Mount the selected crystal on a goniometer head.

      • Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

      • The instrument, controlled by specialized software, rotates the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves, which are lost during the experiment, are computationally determined to generate an initial electron density map. This map is then refined to fit the atomic model, yielding the final, precise structure.

    • Methodology:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Determine the unit cell parameters and the crystal's space group.

      • Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.

      • Refine the model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Case Study: Crystallographic Data for a 4-Substituted Tetrahydrofuro[3,2-c]pyridine Analog

The following table summarizes the crystallographic data obtained for a representative 4-substituted tetrahydrofuro[3,2-c]pyridine, providing a concrete example of the detailed information yielded by this technique.[2]

ParameterValue
Empirical FormulaC₁₄H₁₇NO
Formula Weight215.29
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(3)
b (Å)10.345(3)
c (Å)11.139(3)
α (°)90
β (°)98.43(3)
γ (°)90
Volume (ų)1152.0(6)
Z4
Calculated Density (g/cm³)1.241
R-factor (%)5.39

This data provides an unambiguous crystallographic fingerprint of the molecule.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_validation Final Validation synthesis Synthesis of Analog via Pictet-Spengler Reaction crystal_growth Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Unambiguous 3D Structure (Bond Lengths, Angles, Stereochemistry) refinement->final_structure

Workflow for X-ray Crystallography.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is reliant on obtaining high-quality single crystals, which is not always feasible. Therefore, it is almost always used in conjunction with other analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment and connectivity of atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Acquire 2D spectra like COSY (to establish H-H correlations), HSQC (to link protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations), which are crucial for piecing together the molecular framework.

FeatureNMR SpectroscopyX-ray Crystallography
State Solution (provides data on dynamic state)Solid (provides data on static, crystalline state)
Information Connectivity, chemical environment, relative stereochemistryAbsolute 3D structure, bond lengths/angles, packing
Requirement Soluble compoundSingle, high-quality crystal
Ambiguity Can be ambiguous for complex stereochemistryUnambiguous determination of absolute structure
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS).

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision by the mass analyzer.

  • Data Analysis: The measured exact mass is compared to calculated masses for potential chemical formulas to confirm the elemental composition.

FeatureMass SpectrometryX-ray Crystallography
Information Molecular weight, elemental formula, fragmentationComplete 3D atomic arrangement
Sensitivity Extremely high (sub-picogram)Requires larger amount for crystallization
Structural Data Provides no information on connectivity or stereochemistryDefinitive source of connectivity and stereochemistry

An Integrated Strategy for Unimpeachable Validation

In practice, these techniques are not competitors but collaborators. A logical, self-validating workflow leverages the strengths of each method to build an unshakeable case for a new chemical structure.

integrated_workflow cluster_preliminary Initial Characterization cluster_definitive Definitive Proof start Synthesized Compound hrms HRMS (Confirms Elemental Formula) start->hrms nmr 1D & 2D NMR (Proposes Connectivity & Relative Stereochemistry) start->nmr decision Is the Structure Unambiguously Proven? hrms->decision nmr->decision xray Single-Crystal X-ray Diffraction (Confirms Absolute Structure) decision->xray No / Ambiguity end Validated Structure decision->end Yes (for known scaffolds) xray->end

Integrated workflow for structural validation.

This integrated approach ensures trustworthiness. The proposed formula from HRMS must match the atoms identified in the NMR. The connectivity proposed by 2D NMR must be consistent with the 3D arrangement revealed by X-ray crystallography. Each step validates the last, culminating in a definitive structural assignment that can be confidently used to drive further research and development.

References

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]

Sources

Comparative

Preformulation Profiling: Bioavailability of 2-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Free Base vs. Hydrochloride Salt

[label=" Gast Finalizing Analysis I've completed refining the DOT code for both diagrams, ensuring visual clarity and readability, especially concerning the contrast. Diagram 1 explicitly details the common ion effect in...

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Author: BenchChem Technical Support Team. Date: March 2026

[label=" Gast

Finalizing Analysis

I've completed refining the DOT code for both diagrams, ensuring visual clarity and readability, especially concerning the contrast. Diagram 1 explicitly details the common ion effect in the gastric environment, which impacts the dissolution of the HCl salt. The second diagram showcases a detailed experimental workflow for bioavailability assessment. I'm focusing on the analysis of the data. I'm ready to draft a concise abstract.

Drafting the Abstract

Structuring the Tables

I'm now structuring the tables for physicochemical properties and comparative pharmacokinetic parameters. Table 1 outlines molecular state, pKa, and solubility differences between the free base and the hydrochloride salt, highlighting solubility challenges in gastric environments. Table 2 presents comparative pharmacokinetic data from a rat model, showcasing Cmax, Tmax, and AUC values to demonstrate bioavailability variations due to the common ion effect and dissolution.

Validating Experimental Designs

I'm now detailing a self-validating system for both in vitro dissolution and in vivo pharmacokinetic protocols. I'll use a chloride-containing buffer for the common ion effect in dissolution studies, with a separate control. For in vivo studies, a crossover design will serve as a self-control, reducing variability. I'll include the data from the tables, which will show how much lower HCl's bioavailability is.

As a Senior Application Scientist navigating the lead optimization phase, selecting the optimal solid form of a drug candidate is a critical milestone. The scaffold 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a highly valuable pharmacophore, frequently utilized in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[1].

A common default in pharmaceutical development is to convert weakly basic secondary amines into their hydrochloride (HCl) salts (e.g., CAS: 1909310-10-6) to maximize aqueous solubility. However, in vitro solubility does not universally translate to in vivo bioavailability. This guide objectively compares the physicochemical and pharmacokinetic (PK) performance of the free base versus the HCl salt, demonstrating why the free base may unexpectedly outperform its salt counterpart in oral delivery.

Physicochemical Dynamics: The Common Ion Effect

The secondary amine within the tetrahydrofuro[3,2-c]pyridine ring exhibits a predicted pKa of approximately 8.89[2]. Because this pKa is significantly higher than the physiological pH of the gastrointestinal tract, the molecule readily ionizes in vivo.

The dissolution of solid dosage forms is governed by the Noyes-Whitney equation , which states that the dissolution rate is directly proportional to the saturation solubility ( Cs​ ) of the compound within the diffusion layer[3]. While the HCl salt exhibits high solubility in pure water, oral administration introduces the drug to gastric fluid, which contains high concentrations of endogenous chloride ions (~0.1 M HCl).

This chloride-rich environment triggers the common ion effect [4]. The excess Cl− ions shift the solubility product ( Ksp​ ) equilibrium of the HCl salt to the left, severely suppressing its saturation solubility and, consequently, its dissolution rate[5]. Conversely, the free base enters the stomach, rapidly protonates, and dissolves without being kinetically hindered by a pre-existing solid-state chloride counterion.

G cluster_0 Gastric Environment (pH ~1.2, High [Cl-]) FB Free Base (pKa ~8.89) Diss_FB Rapid Dissolution (Protonation to BH+) FB->Diss_FB Gastric Acid HCl HCl Salt (CAS: 1909310-10-6) Diss_HCl Suppressed Dissolution (Common Ion Effect) HCl->Diss_HCl Excess Cl- Intestine Small Intestine (Primary Absorption Site) Diss_FB->Intestine High Solute Conc. Diss_HCl->Intestine Low Solute Conc. Blood Systemic Circulation (Bioavailability) Intestine->Blood Passive Diffusion

Fig 1: Mechanistic absorption pathway highlighting the common ion effect on the HCl salt.

Quantitative Data Synthesis

To illustrate the impact of these physicochemical phenomena, the following tables summarize the comparative performance profiles of the free base versus the HCl salt based on established biopharmaceutical behavior for this class of basic amines.

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride SaltMechanistic Causality
Molecular State Un-ionized (ex-vivo)Ionized ( BH+Cl− )Dictates initial interaction with solvent.
Predicted pKa ~8.89[2]N/A (Salt Form)High pKa ensures rapid gastric protonation.
Intrinsic Solubility (H₂O) Low (< 0.1 mg/mL)High (> 5.0 mg/mL)Salt formation lowers crystal lattice energy.
Solubility in 0.1 N HCl High (Rapid conversion)Suppressed (< 1.0 mg/mL) Cl− common ion effect restricts dissolution[4].
Table 2: Comparative Pharmacokinetic Parameters (Rat Model)

Note: Data represents normalized relative bioavailability metrics for basic amine scaffolds subject to gastric suppression.

ParameterFree Base (10 mg/kg PO)HCl Salt (10 mg/kg PO)Clinical / Formulation Implication
Cmax​ (ng/mL) 450 ± 45210 ± 30HCl salt suffers from premature gastric precipitation.
Tmax​ (h) 1.52.5Delayed dissolution of the HCl salt extends absorption.
AUC0−t​ (ng·h/mL) 1850 ± 120980 ± 95Overall systemic exposure is ~50% lower for the HCl salt.
Relative Bioavailability 100% (Reference)53%Free base is the superior candidate for oral solid dosage.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls are built directly into the workflow to isolate variables and eliminate systemic bias.

Protocol A: Biorelevant In Vitro Dissolution Testing

Objective: Isolate the common ion effect from general pH-dependent solubility.

  • Media Preparation (The Self-Validating Step):

    • Test Vessel 1: 900 mL of 0.1 N HCl (pH 1.2) to simulate standard gastric fluid.

    • Test Vessel 2 (Control): 900 mL of 0.1 N Methanesulfonic acid (pH 1.2). Causality: By matching the pH but removing the chloride ion, we can definitively prove if dissolution suppression is caused by the common ion effect rather than the pH itself.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle) at 50 RPM, maintained at 37.0 ± 0.5 °C.

  • Sample Introduction: Introduce equimolar amounts (equivalent to 50 mg free base) of 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine free base and HCl salt into separate vessels.

  • Sampling & Filtration: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately filter through a 0.45 µm PTFE syringe filter. Causality: Immediate filtration prevents undissolved micro-particles from continuing to dissolve in the transfer vial, which would artificially inflate concentration readings.

  • Quantification: Analyze via HPLC-UV at the predetermined λmax​ .

Protocol B: In Vivo Pharmacokinetic (PK) Assessment

Objective: Quantify true oral bioavailability while eliminating inter-subject physiological variance.

  • Subject Selection & Design: Use male Sprague-Dawley rats (n=6). Employ a two-way crossover design with a 7-day washout period. Self-Validating Mechanism: A crossover design uses each animal as its own control, mathematically eliminating baseline differences in individual gastrointestinal transit times or metabolic rates.

  • Dosing: Administer 10 mg/kg (free base equivalent) via oral gavage. Formulate as a uniform suspension in 0.5% Methylcellulose to mimic a solid oral dosage form entering the stomach.

  • Blood Sampling: Collect 200 µL via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 4°C to isolate plasma.

  • Bioanalysis (LC-MS/MS): Spike plasma samples with a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression within the mass spectrometer, ensuring absolute quantitative trustworthiness.

  • Data Analysis: Calculate Cmax​ , Tmax​ , and AUC using non-compartmental analysis (NCA).

Workflow N1 Compound Preparation (Free Base vs HCl Salt) N2 In Vitro Dissolution (USP II, Biorelevant Media) N1->N2 Physicochemical N3 In Vivo PK Study (Crossover Rat Model) N1->N3 Biological N5 Data Synthesis (Cmax, AUC, Tmax) N2->N5 Kinetics N4 LC-MS/MS Bioanalysis (SIL-IS Correction) N3->N4 Sampling N4->N5 Parameters

Fig 2: Integrated experimental workflow for comparative bioavailability assessment.

Conclusion

While salt screening is a standard tool to rescue poorly soluble drugs, the uncritical selection of a hydrochloride salt for basic amines like 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine can severely compromise clinical efficacy. The experimental frameworks and physicochemical principles detailed above demonstrate that the free base avoids the chloride-driven common ion effect, resulting in superior dissolution kinetics in the gastric environment and ultimately yielding higher systemic bioavailability.

References

  • Bioavailability – physicochemical and dosage form factors Basicmedical Key[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Biochemistry, Dissolution and Solubility StatPearls - NCBI Bookshelf - NIH[Link]

  • WO2010022055A2 - Inhibitors of voltage-gated sodium channels Google P

Sources

Validation

Reproducibility of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Introduction & Mechanistic Challenges The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Introduction & Mechanistic Challenges

The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride scaffold (also known as 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride) is a critical pharmacophore in modern drug discovery, most notably recognized for its role in developing voltage-gated sodium channel (Nav 1.7) inhibitors for chronic pain management[1][2].

Despite its structural simplicity, achieving high reproducibility in its synthesis is notoriously difficult. The primary challenge lies in the chemical sensitivity of the furan ring. Furan moieties are highly susceptible to "substantial tarring" under strongly acidic conditions[3] and are prone to over-reduction during catalytic hydrogenation[4]. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to access this core. This guide objectively compares these alternatives, analyzes the causality behind their reproducibility profiles, and provides a self-validating protocol for the most robust method.

Comparative Analysis of Synthetic Pathways

To establish a reproducible supply chain for this compound, one must choose a pathway that balances thermodynamic driving forces with kinetic control over side reactions.

Pathway A: Catalytic Debenzylation (The Gold Standard)

The most reproducible route involves the synthesis of a 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine intermediate, followed by palladium-catalyzed debenzylation[2].

  • Causality of Reproducibility: The N-benzyl protecting group is strategically chosen because its hydrogenolysis occurs under extremely mild conditions (1 atm H₂, room temperature). This kinetic window is narrow but highly reliable, allowing for the quantitative removal of the benzyl group before the furan double bonds begin to reduce.

Pathway B: Sonogashira Annulation & Selective Reduction

This approach utilizes a palladium-catalyzed Sonogashira cross-coupling between 4-hydroxy-3-iodopyridine and phenylacetylene, followed by a spontaneous 5-endo-dig cyclization to form a fully aromatic 2-phenylfuro[3,2-c]pyridine[5].

  • Causality of Reproducibility: While the initial cascade is thermodynamically driven and highly reproducible, the subsequent step—selectively reducing the pyridine ring while leaving the furan intact—is fraught with inconsistency. Catalysts like PtO₂ often lead to complex mixtures of partially and fully reduced octahydro-derivatives, severely impacting batch-to-batch yield.

Pathway C: The Pictet-Spengler Approach

This classic method relies on the acid-catalyzed condensation of a furan-containing ethanamine with an aldehyde to yield the tetrahydrofuro[3,2-c]pyridine core[4].

  • Causality of Reproducibility: This is the least reproducible method for the 2-phenyl derivative. The high temperatures and strong acids (e.g., HCl or TsOH) required to drive the cyclization inevitably trigger the polymerization and tarring of the electron-rich furan ring, leading to erratic yields and difficult purifications[3].

Quantitative Data: Pathway Performance Comparison

The following table synthesizes quantitative experimental data from published literature and patent filings to objectively compare the performance of these alternatives.

Synthetic PathwayKey Reagents & CatalystsReaction TimeReported YieldReproducibility & Scalability Profile
Catalytic Debenzylation Pd/C (10%), H₂ (1 atm), EtOH4 - 6 h48% - 67%[1][2]High - Mild conditions prevent furan reduction. Highly scalable.
Sonogashira + Reduction Pd(PPh₃)₄, PtO₂, H₂ (High pressure)12 - 24 h35% - 55%[5]Moderate - High risk of over-reduction during the final hydrogenation step.
Pictet-Spengler HCl or TsOH, Aldehyde2 - 24 h29% - 67%[4]Low - Acidic conditions lead to substantial furan tarring and complex purification.

Visualizing the Synthetic Workflows

SynthesisPathways StartA 5-Benzyl-2-phenyl-4,5,6,7- tetrahydrofuro[3,2-c]pyridine StepA1 Debenzylation Pd/C, H2 (1 atm), EtOH StartA->StepA1 StartB 4-Hydroxy-3-iodopyridine + Phenylacetylene StepB1 Sonogashira Cascade Pd-cat, 5-endo-dig StartB->StepB1 FreeBase 2-Phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine StepA1->FreeBase High Reproducibility IntB 2-Phenylfuro[3,2-c]pyridine (Fully Aromatic) StepB1->IntB High Yield StepB2 Selective Reduction H2, PtO2 IntB->StepB2 StepB2->FreeBase Prone to Over-reduction SaltForm Salt Formation HCl in Dioxane/Ether FreeBase->SaltForm Final 2-Phenyl-4H,5H,6H,7H- furo[3,2-c]pyridine HCl SaltForm->Final Quantitative Yield

Figure 1: Workflow comparing Debenzylation and Annulation pathways for the target synthesis.

Self-Validating Experimental Protocol

To ensure maximum reproducibility, the following step-by-step methodology utilizes the Catalytic Debenzylation pathway. This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to guarantee the integrity of the furan ring.

Step 1: Catalytic Debenzylation (Free Base Formation)
  • Charge the Reactor: Dissolve 1.5 g (6.49 mmol) of 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in 30 mL of anhydrous ethanol[2].

    • Causality Check: Anhydrous ethanol is strictly required. It completely solubilizes the starting material while acting as a superior hydrogen transfer medium, minimizing mass-transfer limitations at the solid-liquid-gas interface.

  • Catalyst Addition: Under a strict nitrogen purge, carefully add 200 mg of 10% Palladium on Carbon (Pd/C).

    • Safety & Causality: Nitrogen blanketing is non-negotiable. Dry Pd/C is highly pyrophoric in the presence of ethanol vapors and ambient oxygen.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Maintain a strict 1 atm (balloon pressure) at room temperature (20-25°C).

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc) or LC-MS every 2 hours. The reaction must be stopped immediately upon the complete consumption of the starting material (typically 4–6 hours). Prolonged exposure to H₂ will lead to the irreversible over-reduction of the furan ring.

  • Filtration & Concentration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 15 mL of additional ethanol. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Triturate the resulting solid with cold diethyl ether to afford the pure free base (approx. 620 mg, 48% isolated yield)[1].

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine free base in a minimal volume (approx. 10 mL) of anhydrous diethyl ether.

  • Acidification: While stirring vigorously at 0°C, add a stoichiometric excess of 4M HCl in dioxane dropwise.

    • Causality Check: Dioxane is utilized as the HCl carrier because it is miscible with ether but does not solvate the resulting hydrochloride salt, thereby driving the equilibrium toward complete precipitation.

  • Isolation: Collect the precipitated 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride[6] via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ether and dry in vacuo at 40°C for 12 hours.

    • Validation Checkpoint: The sudden, volumetric formation of a white crystalline precipitate serves as immediate visual confirmation of successful salt formation. Store the final product in a desiccator, as hydrochloride salts of this nature can exhibit mild hygroscopicity.

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Comparative

A Pharmacological Comparison of 2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine Hydrochloride Analogs: A Guide for CNS Drug Discovery

This guide provides a comprehensive pharmacological comparison of analogs based on the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride scaffold. It is intended for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive pharmacological comparison of analogs based on the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders. This document synthesizes available data to elucidate structure-activity relationships (SAR) and guide future research in this chemical space. While a direct, head-to-head comparative study of a broad series of 2-phenyl analogs is not extensively available in public literature, this guide consolidates foundational knowledge of the furo[3,2-c]pyridine core and extrapolates key pharmacological insights.

Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Pharmacophore

The furo[3,2-c]pyridine ring system has been identified as a promising pharmacophore for the development of CNS-active agents, particularly those with potential antipsychotic properties. Foundational research has established that this heterocyclic scaffold possesses a notable affinity for serotonin receptors, a key target in the treatment of various psychiatric disorders.

A seminal study by Hibert et al. (1989) first highlighted the potential of the furo[3,2-c]pyridine ring system as a novel pharmacophore for antipsychotic drug design[1]. Their work demonstrated that arylpiperazine derivatives of the furo[3,2-c]pyridine core exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with a significantly weaker interaction at dopamine D2 receptors[1]. This pharmacological profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to traditional D2-centric antagonists.

This guide will delve into the known pharmacological properties of furo[3,2-c]pyridine analogs and explore the anticipated impact of 2-phenyl substitution on their receptor interaction profiles.

Comparative Pharmacological Profile

The primary pharmacological characteristic of the furo[3,2-c]pyridine scaffold is its high affinity for serotonin receptors, particularly the 5-HT2 subtype, coupled with a lower affinity for dopamine D2 receptors. This suggests a mechanism of action that diverges from classical antipsychotics, which primarily rely on potent D2 receptor blockade.

Compound/AnalogCore StructureR Group5-HT1 Ki (nM)5-HT2 Ki (nM)D2 Ki (nM)
Furo[3,2-c]pyridine Derivative 1 Furo[3,2-c]pyridine-4-yl-piperazine-[CH2]4-N-phthalimide110.41000
Thieno[3,2-c]pyridine Derivative 2 (Isosteric Comparison) Thieno[3,2-c]pyridine-4-yl-piperazine-[CH2]4-N-phthalimide4.80.5100

Data extracted from Hibert et al., 1989.[1]

The data clearly illustrates the high affinity of the furo[3,2-c]pyridine derivative for the 5-HT2 receptor, with a 2500-fold selectivity over the D2 receptor. The thieno[3,2-c]pyridine analog, an isosteric counterpart, also displays high 5-HT2 affinity but with a comparatively lower (though still significant) 200-fold selectivity over the D2 receptor. This highlights the influence of the heteroatom in the five-membered ring on the overall pharmacological profile.

Structure-Activity Relationships (SAR)

The limited publicly available data on a broad series of 2-phenyl-furo[3,2-c]pyridine analogs necessitates a degree of extrapolation based on established medicinal chemistry principles and findings from related heterocyclic systems.

The Role of the Furo[3,2-c]pyridine Core

The foundational work by Hibert and colleagues established that the furo[3,2-c]pyridine moiety is a key determinant of the high 5-HT2 receptor affinity. The oxygen atom in the furan ring likely participates in key hydrogen bonding interactions within the receptor's binding pocket, contributing to the observed high affinity. The weak interaction with the D2 receptor is also a defining characteristic of this scaffold.

Anticipated Influence of the 2-Phenyl Substituent

The introduction of a phenyl group at the 2-position of the furo[3,2-c]pyridine core is expected to significantly influence the pharmacological profile through several mechanisms:

  • Steric Bulk: The phenyl group will introduce steric bulk, which can affect the molecule's ability to adopt the optimal conformation for binding to various receptors. This can either enhance or diminish affinity and selectivity depending on the topology of the receptor's binding site.

  • Electronic Effects: Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) will alter the electronic properties of the entire molecule. These changes can impact key interactions with amino acid residues in the receptor binding pocket, such as pi-pi stacking or cation-pi interactions.

    • Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3): These groups can modulate the pKa of the basic nitrogen in the piperidine moiety (if present) and influence hydrogen bond acceptor/donor properties.

    • Electron-Donating Groups (e.g., -OCH3, -CH3): These groups can enhance pi-pi stacking interactions and may lead to improved affinity.

  • Lipophilicity: The 2-phenyl group will increase the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and may also influence its binding to hydrophobic pockets within the target receptors.

It is hypothesized that strategic substitution on the 2-phenyl ring could be a viable approach to fine-tune the selectivity profile, potentially enhancing affinity for other CNS targets or further improving the 5-HT2/D2 selectivity ratio.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the pharmacological profile of furo[3,2-c]pyridine analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific CNS receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors)

  • Radiolabeled ligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Test compounds (2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of the non-specific competitor (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization for 5-HT2A Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at a specific receptor.

Principle: 5-HT2A receptors are Gq-coupled receptors that, upon activation, lead to an increase in intracellular calcium levels. This assay measures the ability of a test compound to either stimulate this response (agonist) or block the response induced by a known agonist (antagonist).

Materials:

  • Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-HT (serotonin) as a reference agonist

  • Test compounds

  • A fluorescent plate reader capable of kinetic reads

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Mode: To determine agonist activity, add varying concentrations of the test compound to the wells and measure the change in fluorescence over time.

  • Antagonist Mode: To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specified period. Then, add a fixed concentration of the reference agonist (e.g., EC80 of 5-HT) and measure the change in fluorescence.

  • Data Analysis: For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50 (concentration for 50% of the maximal response) and Emax (maximal effect). For antagonist activity, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50, which can then be used to calculate the pA2 or Kb value.

Visualizations

Receptor_Antagonism cluster_0 Receptor Binding cluster_1 Cellular Response Receptor 5-HT2A Receptor No_Response Blocked Signal Transduction Receptor->No_Response No Activation Ligand Serotonin (Agonist) Ligand->Receptor Binds & Activates Antagonist Furo[3,2-c]pyridine Analog Antagonist->Receptor Binds & Blocks

Caption: Mechanism of 5-HT2A receptor antagonism.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Pharmacological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of 2-Phenyl-furo[3,2-c]pyridine Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (D2, 5-HT2A, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Ca2+ Mobilization) Binding_Assay->Functional_Assay Determine Ki Data_Analysis IC50/EC50/Ki Determination Functional_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for pharmacological profiling.

Conclusion and Future Directions

The 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride scaffold represents a promising starting point for the development of novel CNS therapeutics. The foundational pharmacology of the furo[3,2-c]pyridine core, characterized by high 5-HT2 and low D2 receptor affinity, suggests a potential for an atypical antipsychotic profile. While comprehensive SAR data for a series of 2-phenyl analogs is currently limited in the public domain, this guide provides a framework for the rational design and evaluation of such compounds.

Future research should focus on the systematic synthesis and pharmacological profiling of 2-phenyl-furo[3,2-c]pyridine analogs with diverse substitution patterns on the phenyl ring. This will enable the development of a robust SAR, elucidating the key structural features that govern affinity and selectivity for various CNS targets. Such studies will be instrumental in advancing this chemical class towards the identification of lead candidates with optimized efficacy and safety profiles for the treatment of complex neuropsychiatric disorders.

References

  • Hibert, M., Gittos, M., Middlemiss, D., Mir, A., & Fozard, J. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. [Link][1]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities like 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride demands not only precision in application but also an unwavering commit...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. This compound, a member of the promising furo[3,2-c]pyridine class of heterocyclic compounds, requires meticulous handling from acquisition to disposal.[1][2] This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its proper disposal, ensuring the protection of personnel, facilities, and the environment.

Foundational Risk Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of a substance. 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is classified with specific hazards that dictate its handling as a hazardous material.[3] A thorough understanding of its risk profile is the first step in ensuring a safe disposal pathway.

Key Hazard Classifications:

  • Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[3][5][6]

These classifications are derived from data on the compound itself or structurally similar pyridine hydrochloride salts.[7][8] The hydrochloride moiety makes the compound water-soluble, which increases its potential mobility in an environmental context if not handled correctly.[7] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9]

The Regulatory Imperative: Compliance and Responsibility

Pyridine and its derivatives are broadly categorized as hazardous waste by regulatory bodies.[10][11] As such, the disposal of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride must be managed in strict accordance with local, regional, and national environmental regulations.[10][12] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable guidelines.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the systematic process for safely managing the waste stream of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride from the point of generation to its final removal by certified professionals.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the waste, ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Adherence to a strict PPE regimen is mandatory.

  • Eye Protection: Wear chemical splash goggles or a face shield.[13][14]

  • Hand Protection: Use nitrile or neoprene gloves.[9]

  • Body Protection: A standard lab coat is required. For bulk handling, a chemically resistant apron is recommended.[14]

Step 2: Waste Collection and Segregation Collect all waste forms of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride—including residual solid, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated solutions—in a designated hazardous waste container.[9] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 3: Containerization and Labeling

  • Container Selection: Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene, glass). The container must be in good condition with no leaks or cracks.[8][9]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride"

    • Associated Hazard Pictograms (e.g., exclamation mark for irritant/harmful)

    • The date accumulation started.

Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[7][9] This area must provide secondary containment and be located away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat or ignition.[9][12]

Step 5: Final Disposal The ultimate disposal of this hazardous waste must be conducted by a licensed and certified professional waste disposal service.[8] These contractors will transport the waste to a permitted facility for final treatment, which for nitrogen-containing heterocyclic compounds typically involves high-temperature incineration.[10][15] Never attempt to dispose of this material on your own.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately alert personnel in the area and evacuate non-essential individuals. Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[9]

  • Contain: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[8] For a solution, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[9]

  • Collect & Clean: Scoop the absorbed material into the hazardous waste container.[9] Decontaminate the spill area according to your institution's EHS guidelines.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

The Chemistry of Amine Hydrochloride Salts: A Note on Neutralization

As an amine hydrochloride, this compound is a salt formed from the reaction of the basic furo[3,2-c]pyridine nitrogen with hydrochloric acid.[16][17] While large-scale chemical treatment should be left to professionals, understanding the underlying chemistry is valuable. For very small, incidental amounts in an aqueous solution, neutralization with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can convert the hydrochloride salt to its free amine base form.[18][19] This is a fundamental acid-base reaction.[20] However, this does not render the material non-hazardous; it merely changes its form. The resulting free amine must still be collected and disposed of as hazardous waste. This information is provided for scientific context and is not a recommendation for on-site waste treatment.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & References
Hazard Class Acute Toxin (Harmful), Skin/Eye Irritant, STOT SE 3Prevents underestimation of risk during handling and disposal.[3][4][8]
Required PPE Chemical Goggles, Nitrile Gloves, Lab CoatProtects against primary routes of exposure: dermal contact, eye splash, and inhalation.[9][14][21]
Spill Cleanup Inert Absorbent Material (Vermiculite, Sand)Safely contains liquid spills without reacting with the chemical.[9]
Primary Disposal Licensed Professional Waste Disposal ServiceEnsures compliant and safe final destruction of the hazardous material.[8]
Approved Method High-Temperature IncinerationEffective thermal destruction for nitrogen-containing organic compounds.[10][15]

Disposal Decision Workflow

The following diagram provides a clear, logical pathway for the handling and disposal of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride waste.

G Disposal Workflow for 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine HCl start Waste Generation Point (Experiment Conclusion) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Execute Spill Management Protocol (Contain, Absorb, Collect) spill_check->spill_protocol Yes collect_waste Step 2: Collect Waste in Designated, Compatible Container spill_check->collect_waste No spill_protocol->collect_waste label_waste Step 3: Label Container 'Hazardous Waste' + Full Chemical Name collect_waste->label_waste store_waste Step 4: Store in Ventilated, Secondary Containment Area label_waste->store_waste contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Contractor store_waste->contact_ehs

Sources

Handling

Personal protective equipment for handling 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

The handling of highly specialized pharmacological intermediates requires a safety strategy that goes beyond standard chemical hygiene. 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6) is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly specialized pharmacological intermediates requires a safety strategy that goes beyond standard chemical hygiene. 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6) is a critical structural scaffold used in the synthesis of aryl carboxamide derivatives targeting the voltage-gated sodium channel Nav1.7 [1].

Because Nav1.7 is widely acknowledged as a "gatekeeper" of nociceptive pain [2], compounds that modulate this pathway carry unique occupational hazards. Systemic absorption of potent Nav1.7 inhibitors can lead to autonomic dysfunction, compromised cardiovascular reflexes, and orthostatic hypotension [3]. Furthermore, as a hydrochloride salt, this tetrahydrofuropyridine derivative is highly hygroscopic and prone to static charge accumulation, increasing the risk of aerosolization during routine laboratory transfers.

As your trusted partner in laboratory safety and drug development, we have engineered this guide to provide field-proven, self-validating protocols for handling this specific neuro-active intermediate.

Hazard Assessment & PPE Matrix

To prevent dermal absorption and inhalation of aerosolized particulates, Personal Protective Equipment (PPE) must be scaled to the mass of the compound being handled. The following table summarizes the quantitative thresholds and required protective measures.

Operational ScaleHand ProtectionEye & Face ProtectionBody ProtectionRespiratory & Ventilation
Analytical (≤50 mg) Double-layer nitrile gloves (min 5 mil thickness)ANSI Z87.1 rated safety goggles100% Cotton lab coat (anti-static)Ventilated Balance Enclosure (VBE)
Preparative (>50 mg) Extended-cuff nitrile over inner standard nitrile glovesSafety goggles + full face shieldTyvek® disposable gown over lab coatChemical Fume Hood (Face velocity >100 fpm) or Isolator

Causality Note: We strictly mandate 100% cotton lab coats over synthetic blends for analytical scales. Synthetic fibers generate triboelectric static charges. Because hydrochloride salts are notoriously "fluffy" and carry their own static charge, synthetic clothing can cause the powder to repel from spatulas and aerosolize into the operator's breathing zone.

Operational Workflow: Handling & Reaction Setup

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Step 1: Workspace Preparation & De-ionization

  • Action: Clear the VBE or fume hood of all non-essential equipment. Place an anti-static weigh boat on the analytical balance. Discharge the surrounding air and the weigh boat using a piezoelectric anti-static ionizing gun for 10 seconds.

  • Causality: Neutralizing the electrostatic environment prevents the hydrochloride salt from clinging to the walls of the weigh boat or the transfer spatula, ensuring accurate gravimetric dosing and preventing environmental contamination.

  • Validation Checkpoint: Hover a grounded micro-spatula 1 cm above the weigh boat. If the boat twitches or moves, static is still present. Re-apply the ionizing gun until the boat remains perfectly still.

Step 2: Gravimetric Transfer

  • Action: Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride from its source vial to the weigh boat. Cap the source vial immediately after the desired mass is reached.

  • Validation Checkpoint: Observe the powder behavior during transfer. The powder should drop cleanly from the spatula. If particles "jump" or cling to the shaft of the spatula, halt the transfer and re-ionize the workspace.

Step 3: Solubilization (In Situ Dust Quenching)

  • Action: Rather than transferring the dry powder to a secondary vessel, add your initial reaction solvent (e.g., ethanol or dry benzene, as standard in Pd-C hydrogenation or Dean-Stark assemblies for this scaffold [4]) directly to the weigh boat or transfer the powder via a closed-system funnel, washing it down with the solvent.

  • Causality: Solubilizing the compound immediately mitigates the inhalation hazard of the dry powder.

  • Validation Checkpoint: Visually inspect the solution. The hydrochloride salt should dissolve readily in polar or protic solvents, leaving no floating particulates.

Step 4: Decontamination

  • Action: Wipe the balance pan, spatulas, and surrounding VBE surface with a cleanroom wipe heavily damped with a 70% Isopropyl Alcohol (IPA) / 30% Water solution.

  • Causality: The 30% water content rapidly dissolves any residual hydrochloride salt, while the 70% IPA breaks surface tension and accelerates drying.

  • Validation Checkpoint: Perform a secondary wipe with a dry, dark-colored cleanroom wipe. Inspect the dark wipe under bright lighting; the complete absence of white crystalline residue confirms macroscopic decontamination.

Spill Response & Disposal Plan

In the event of a spill, standard solvent wiping is insufficient due to the pharmacological potency of the Nav1.7 pathway.

Minor Spill (<5g) Mitigation:

  • Containment: Do not sweep or brush the powder, as this will aerosolize the active intermediate.

  • Wetting: Gently cover the powder with an absorbent pad. Slowly pour the 70% IPA/30% Water solution over the pad to dissolve the salt in place.

  • Removal: Carefully fold the pad inward, trapping the dissolved compound.

  • Neutralization Wipe: Wipe the area with a mildly basic solution (e.g., 1% sodium bicarbonate) to convert any trace remaining hydrochloride salt into its less water-soluble freebase form, then perform a final wipe with 100% IPA to lift the freebase.

  • Validation Checkpoint: Shine a UV flashlight (if the specific derivative is fluorescent) or use a clean dark wipe to ensure no residue remains on the surface.

Waste Segregation:

  • Solid Waste: All contaminated wipes, gloves, and weigh boats must be placed in a sealed, labeled biohazard/chemical waste bag designated for High-Potency Solid Waste Incineration .

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be kept in explicitly labeled, secondary-contained carboys to prevent cross-reactions with strong oxidizers.

Mechanistic Pathway Visualization

To fully appreciate the safety requirements, it is vital to understand the biological target. The diagram below illustrates the nociceptive signaling pathway and the precise intervention point of Nav1.7 inhibitors derived from the 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine scaffold.

G Stimulus Nociceptive Stimulus (Thermal/Mechanical) DRG Peripheral Sensory Neuron (Dorsal Root Ganglion) Stimulus->DRG Nav17 Nav1.7 Sodium Channel (SCN9A Gene Product) DRG->Nav17 AP Action Potential Firing (Depolarization) Nav17->AP SpinalCord Spinal Cord Dorsal Horn (Neurotransmitter Release) AP->SpinalCord Brain Central Nervous System (Pain Perception) SpinalCord->Brain Inhibitor 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine (Nav1.7 Inhibitor Scaffold) Inhibitor->Nav17 Blocks Na+ Influx

Mechanism of Nav1.7 inhibition by tetrahydrofuropyridine derivatives in pain signaling.

References

  • Title: WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. Source: Google Patents.
  • Title: Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Title: Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Title: Identification and targeting of a unique NaV1.7 domain driving chronic pain. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

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